Product packaging for 6-Methoxyoxindole(Cat. No.:CAS No. 7699-19-6)

6-Methoxyoxindole

Cat. No.: B1351081
CAS No.: 7699-19-6
M. Wt: 163.17 g/mol
InChI Key: OXOQGUGIJKUSRP-UHFFFAOYSA-N
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Description

6-Methoxyoxindole is a high-purity chemical compound for research and development purposes. Researchers utilize this compound as a key building block in organic synthesis and pharmaceutical research. Its molecular structure makes it a valuable intermediate for exploring novel biochemical pathways. Potential research applications include the development of therapeutic agents and the study of enzymatic activity. Specific mechanisms of action are area-dependent and researchers should consult the relevant scientific literature for detailed pharmacological or biochemical data. This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Proper safety protocols should always be followed when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B1351081 6-Methoxyoxindole CAS No. 7699-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-7-3-2-6-4-9(11)10-8(6)5-7/h2-3,5H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOQGUGIJKUSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383153
Record name 6-METHOXYOXINDOLE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7699-19-6
Record name 6-METHOXYOXINDOLE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxyoxindole
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Foundational & Exploratory

What are the physical and chemical properties of 6-Methoxyoxindole?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyoxindole, with the CAS number 7699-19-6, is a heterocyclic organic compound featuring a methoxy-substituted oxindole core. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds and approved pharmaceuticals. The presence of the methoxy group at the 6-position influences the electronic properties and reactivity of the molecule, making it a valuable intermediate in the synthesis of a wide range of bioactive derivatives. This document provides a detailed overview of the known physical, chemical, and biological properties of this compound, along with representative experimental protocols and an exploration of its potential role in cellular signaling pathways.

Chemical and Physical Properties

This compound is a solid at room temperature. While extensive experimental data for this specific compound is not widely published, a combination of reported experimental values and high-quality predictions provides a solid foundation for its physicochemical profile.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1]
IUPAC Name 6-methoxy-1,3-dihydroindol-2-one[1]
CAS Number 7699-19-6[1]
Appearance Solid[2]
Melting Point 162 °C[2][3]
Boiling Point 342.3 °C at 760 mmHg (Predicted)[3][4]
Density 1.208 ± 0.06 g/cm³ (Predicted)[3]
pKa 13.79 ± 0.20 (Predicted)[3]
LogP 1.32780 (Predicted)[4]
Spectroscopic Data

1.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the oxindole ring, the N-H proton, and the methoxy group protons.

  • Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to a specific splitting pattern (e.g., doublets and a singlet or doublet of doublets).

  • Methylene Protons (-CH₂-): A singlet around δ 3.5 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around δ 3.8 ppm.

  • N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is often observed between δ 8.0 and 10.5 ppm.

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 175-180 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 100-150 ppm. The carbon attached to the methoxy group will be significantly shielded.

  • Methylene Carbon (-CH₂-): A signal around δ 36 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.[5]

1.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by the following absorption bands:

  • N-H Stretch: A sharp to medium peak in the region of 3200-3400 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

  • C=O Stretch (Amide): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether): An absorption in the 1200-1275 cm⁻¹ region.

1.2.4. Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 163. Subsequent fragmentation may involve the loss of CO, CH₃, and other small fragments.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its preparation can be achieved through established methods for oxindole synthesis. A common and effective route is the cyclization of an α-haloacetanilide precursor.

Representative Synthesis Protocol: Stolle Cyclization

The Stolle cyclization involves the intramolecular Friedel-Crafts reaction of an α-haloacetanilide in the presence of a Lewis acid catalyst.

Reaction Scheme:

  • Amidation: Reaction of 4-methoxyaniline with 2-chloroacetyl chloride to form 2-chloro-N-(4-methoxyphenyl)acetamide.

  • Cyclization: Intramolecular Friedel-Crafts cyclization of the acetamide derivative using a Lewis acid, such as aluminum chloride (AlCl₃), to yield this compound.

Experimental Procedure (Representative):

  • Step 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide

    • To a stirred solution of 4-methoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add 2-chloroacetyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

  • Step 2: Synthesis of this compound

    • To a flask charged with anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq), add the 2-chloro-N-(4-methoxyphenyl)acetamide (1.0 eq) portion-wise at a temperature that controls the initial exotherm (e.g., by heating to 130-160 °C in a high-boiling solvent or neat).

    • Maintain the reaction at an elevated temperature for 1-3 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully quench by pouring it onto crushed ice with concentrated hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Amidation cluster_step2 Step 2: Stolle Cyclization 4-Methoxyaniline 4-Methoxyaniline Intermediate 2-chloro-N-(4-methoxyphenyl)acetamide 4-Methoxyaniline->Intermediate 2-Chloroacetyl_chloride 2-Chloroacetyl_chloride 2-Chloroacetyl_chloride->Intermediate Product This compound Intermediate->Product AlCl₃, Heat

Representative synthesis workflow for this compound.

Biological Activity and Signaling Pathways

There is limited direct research on the biological activity of this compound itself. However, the oxindole core is a well-established pharmacophore present in numerous compounds with significant biological activities, particularly as kinase inhibitors in cancer therapy.[6][7]

Potential as a Kinase Inhibitor

Many oxindole derivatives function as inhibitors of various protein kinases by competing with ATP for binding to the kinase domain. These kinases are often crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Prominent examples of FDA-approved oxindole-based kinase inhibitors include Sunitinib and Nintedanib.[6][7]

Given this precedent, this compound serves as a valuable scaffold for the development of novel kinase inhibitors. The methoxy group can influence the molecule's binding affinity and selectivity for different kinase targets through electronic and steric effects.

Relevance to the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Several studies have demonstrated that oxindole derivatives can exert their anticancer effects by modulating this pathway.[8] For instance, some oxindole compounds have been shown to inhibit the growth of cancer cells by downregulating key components of the PI3K/Akt/mTOR pathway.[8]

While not specifically demonstrated for this compound, it is plausible that derivatives of this compound could be designed to target components of this pathway, thereby inducing apoptosis and inhibiting tumor growth.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Oxindole_Derivative Oxindole Derivative (e.g., from this compound) Oxindole_Derivative->Akt inhibits Oxindole_Derivative->mTORC1 inhibits

Potential modulation of the PI3K/Akt/mTOR pathway by oxindole derivatives.

Conclusion

This compound is a synthetically valuable building block with significant potential for the development of novel therapeutic agents. While detailed experimental characterization of this specific molecule is sparse in the literature, its structural relationship to a class of highly successful pharmaceutical compounds underscores its importance. The information compiled in this guide provides a foundational understanding of its properties and suggests promising avenues for future research, particularly in the design of kinase inhibitors and modulators of key cellular signaling pathways implicated in cancer and other diseases. Further experimental investigation into its spectroscopic properties and biological activities is warranted to fully unlock its potential in drug discovery and development.

References

6-Methoxyoxindole discovery and history in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, history, and therapeutic potential of 6-methoxyoxindole and its derivatives in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

The oxindole scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. Among its many derivatives, this compound has emerged as a particularly promising core structure for the development of novel drugs, primarily in the realm of oncology. This technical guide delves into the discovery and history of this compound, summarizing key findings, experimental protocols, and the signaling pathways implicated in its biological activity.

Discovery and Historical Context

Therapeutic Applications in Oncology

The primary therapeutic interest in this compound derivatives lies in their potent anticancer activity. These compounds have demonstrated efficacy against a range of cancer cell lines, often exhibiting cytotoxic effects in the micromolar to nanomolar range.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, highlighting the potent effect of the 6-methoxy substituent.

Compound IDR Group at 6-positionMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)A375 IC₅₀ (µM)B16-F10 IC₅₀ (µM)
3a H3.48 ± 0.212.15 ± 0.137.21 ± 0.456.89 ± 0.330.89 ± 0.052.11 ± 0.18
3g OCH₃2.94 ± 0.561.61 ± 0.0046.30 ± 0.306.10 ± 0.310.57 ± 0.011.69 ± 0.41
3h Cl3.12 ± 0.181.88 ± 0.096.95 ± 0.386.54 ± 0.290.76 ± 0.041.95 ± 0.15
3i Br3.25 ± 0.201.99 ± 0.117.10 ± 0.416.71 ± 0.310.82 ± 0.052.03 ± 0.17
3j F3.33 ± 0.192.05 ± 0.127.15 ± 0.436.78 ± 0.320.85 ± 0.042.08 ± 0.16
3k CH₃3.41 ± 0.222.10 ± 0.147.18 ± 0.446.82 ± 0.330.87 ± 0.052.10 ± 0.17
3l NO₂4.11 ± 0.252.89 ± 0.178.54 ± 0.518.12 ± 0.401.23 ± 0.072.98 ± 0.21
3m CN3.98 ± 0.242.75 ± 0.168.21 ± 0.497.89 ± 0.381.15 ± 0.062.85 ± 0.20
3n COCH₃3.85 ± 0.232.63 ± 0.157.98 ± 0.477.65 ± 0.371.08 ± 0.062.71 ± 0.19
3o COOCH₃3.76 ± 0.222.51 ± 0.147.81 ± 0.467.48 ± 0.361.01 ± 0.052.62 ± 0.18
3p CONH₂4.05 ± 0.242.82 ± 0.178.42 ± 0.508.01 ± 0.391.19 ± 0.072.91 ± 0.20

Data sourced from a study on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives.[1]

Experimental Protocols

General Synthesis of this compound

A common synthetic route to this compound is through the cyclization of an appropriate N-substituted 2-chloro-N-(3-methoxyphenyl)acetamide.

Materials:

  • 2-chloro-N-(3-methoxyphenyl)acetamide

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of aluminum chloride in dichloromethane at 0 °C, a solution of 2-chloro-N-(3-methoxyphenyl)acetamide in dichloromethane is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of ice-cold water, followed by the addition of concentrated hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Signaling Pathways and Mechanism of Action

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical cellular processes, including cell cycle progression and apoptosis. While the precise mechanisms can vary depending on the specific derivative, several key signaling pathways have been implicated.

One of the primary mechanisms of action for many anticancer agents is the induction of apoptosis. This compound derivatives have been shown to trigger the intrinsic apoptotic pathway.

This compound Derivative This compound Derivative Mitochondrion Mitochondrion This compound Derivative->Mitochondrion induces release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Intrinsic Apoptotic Pathway Activation

Furthermore, some this compound derivatives have been found to modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation promotes This compound Derivative This compound Derivative This compound Derivative->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR Pathway

Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of the precise molecular targets and signaling pathways will be crucial for the rational design of next-generation this compound-based drugs. The exploration of this versatile scaffold in other therapeutic areas beyond oncology also holds significant promise.

References

The Multifaceted Biological Activities of 6-Methoxyoxindole and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-methoxyoxindole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the known biological properties of this compound and its derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating relevant signaling pathways and workflows using Graphviz diagrams.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Quantitative Anticancer Activity Data

A number of this compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference
3g MCF-7 (Breast)2.94 ± 0.56[1]
MDA-MB-231 (Breast)1.61 ± 0.004[1]
A549 (Lung)6.30 ± 0.30[1]
HeLa (Cervical)6.10 ± 0.31[1]
A375 (Melanoma)0.57 ± 0.01[1]
B16-F10 (Melanoma)1.69 ± 0.41[1]
Compound 6 MCF-7 (Breast)3.55 ± 0.49[2]
MDA-MB-231 (Breast)4.40 ± 0.468[2]
Compound 7k HeLa (Cervical)8.7 ± 1.3[3]
Compound 7i NCI-60 Panel(See original paper)[4]
Compound 6h Jurkat (Leukemia)4.36 ± 0.2[5]
Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism by which many this compound derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Mechanism of Tubulin Polymerization Inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Certain this compound derivatives have shown promising anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Some this compound derivatives have been shown to inhibit this pathway.

NFkB_Pathway_Inhibition cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Derivative This compound Derivative Derivative->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Inhibition of the NF-κB Signaling Pathway.
Experimental Protocol: Measurement of TNF-α and IL-6 Inhibition

Enzyme-linked immunosorbent assay (ELISA) is a common method to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 produced by cells in response to an inflammatory stimulus.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • 24-well plates

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivative stock solution (in DMSO)

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 1 x 10^5 cells per well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the provided standards. Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve. Determine the percentage of inhibition for each compound concentration compared to the vehicle control.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for some this compound derivatives are presented below.

Compound IDMicroorganismMIC (µg/mL)Reference
SMJ-2 Staphylococcus aureus (MRSA)0.25 - 2[6]
Enterococcus faecalis (MDR)0.25 - 2[6]
SMJ-4 Staphylococcus aureus (MRSA)0.25 - 16[6]
Enterococcus faecium (MDR)0.25 - 16[6]
Compound 3d Staphylococcus aureus3.125[7]
Candida krusei3.125[7]
Compound 7b Gram-positive strains(See original paper)[8]
Compound 9c Gram-positive strains(See original paper)[8]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • Standard antimicrobial agents (positive controls)

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the this compound derivative in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Neuroprotective Activity

Emerging research suggests that this compound derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Mechanism of Action: Attenuation of Oxidative Stress

One of the proposed mechanisms for the neuroprotective effects of these compounds is their ability to mitigate oxidative stress, a key factor in the pathogenesis of neurodegenerative disorders. For instance, in models of Parkinson's disease, the neurotoxin 6-hydroxydopamine (6-OHDA) induces oxidative stress and neuronal cell death. Some this compound derivatives may protect against this by activating antioxidant response pathways.

Neuroprotection_Workflow 6_OHDA 6-Hydroxydopamine (Neurotoxin) Oxidative_Stress Increased Oxidative Stress (ROS Production) 6_OHDA->Oxidative_Stress Neuronal_Damage Dopaminergic Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuroprotection Neuroprotection Derivative This compound Derivative Antioxidant_Response Activation of Antioxidant Pathways Derivative->Antioxidant_Response Antioxidant_Response->Oxidative_Stress Reduces Antioxidant_Response->Neuroprotection

Neuroprotective Workflow against Oxidative Stress.
Experimental Protocol: 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity Assay

This in vitro assay is commonly used to screen for compounds with neuroprotective effects against Parkinson's disease-like pathology.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or PC12)

  • Complete culture medium

  • 24-well plates

  • 6-Hydroxydopamine (6-OHDA) solution (prepared fresh)

  • This compound derivative stock solution (in DMSO)

  • Reagents for cell viability assessment (e.g., MTT or LDH assay kit)

Procedure:

  • Cell Seeding and Differentiation: Seed neuronal cells in 24-well plates and, if necessary, differentiate them into a more mature neuronal phenotype (e.g., using retinoic acid for SH-SY5Y cells).

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of the this compound derivative for a specified period (e.g., 2-4 hours).

  • Neurotoxin Exposure: Expose the cells to a neurotoxic concentration of 6-OHDA (e.g., 50-100 µM) for 24 hours. Include a vehicle control and a 6-OHDA-only control.

  • Cell Viability Assessment: After the incubation period, assess cell viability using a suitable method such as the MTT assay (as described in the anticancer section) or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at different concentrations relative to the 6-OHDA-only control.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a diverse range of biological activities. The derivatives discussed in this guide have demonstrated significant potential in the fields of oncology, inflammation, infectious diseases, and neurodegeneration. Further research into the structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial for translating these promising preclinical findings into clinically effective treatments. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this compound and its derivatives.

References

Spectroscopic and Structural Elucidation of 6-Methoxyoxindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-methoxyoxindole, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document collates available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its structural confirmation and use in further research.

Spectroscopic Data Summary

The structural integrity of this compound (IUPAC Name: 6-methoxy-1,3-dihydroindol-2-one; CAS Number: 7699-19-6) is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in publicly accessible literature---
Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
Data not available in publicly accessible literature-
Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Assignment
Data not available in publicly accessible literature-
Table 4: Mass Spectrometry (MS) Data for this compound
m/zAssignment
Data not available in publicly accessible literature-

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation. The following are generalized experimental protocols applicable to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra would be acquired on a 400 MHz (or higher) spectrometer. Typical acquisition parameters would include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 32-64 scans.

  • ¹³C NMR Spectroscopy: Proton-decoupled ¹³C spectra would be acquired on the same instrument. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) would be required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of solid this compound would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly onto the ATR crystal, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would be acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions would be determined.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not yet elucidated, based on the known biological activities of structurally related methoxy-substituted heterocyclic compounds, a hypothetical involvement in anti-inflammatory and antioxidant pathways can be postulated. For instance, some methoxyflavones have been shown to modulate the TLR4/MyD88/NF-κB and HO-1/NQO-1 signaling pathways.[1]

The following diagram illustrates a potential workflow for investigating the synthesis and biological activity of this compound.

G cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Activity Screening cluster_drug_dev Drug Development start Starting Materials synthesis Chemical Synthesis of This compound start->synthesis purification Purification synthesis->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization cell_culture Cell-Based Assays characterization->cell_culture pathway_analysis Signaling Pathway Analysis cell_culture->pathway_analysis target_id Target Identification pathway_analysis->target_id lead_opt Lead Optimization target_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Workflow for the Synthesis and Evaluation of this compound.

This workflow outlines the logical progression from the synthesis and structural confirmation of this compound to the investigation of its biological effects and potential as a therapeutic agent. The initial synthesis and rigorous spectroscopic characterization are fundamental steps that enable subsequent biological screening and mechanistic studies. Elucidation of its activity in cell-based models can then lead to a more in-depth analysis of the specific signaling pathways it modulates, ultimately informing its potential for further drug development.

References

Potential Therapeutic Targets of 6-Methoxyoxindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Methoxyoxindole is a synthetic organic compound belonging to the oxindole class of molecules. While direct research on the specific therapeutic targets of this compound is limited in publicly available literature, extensive investigation into structurally related 6-methoxyindole derivatives, particularly the potent microtubule inhibitor BPR0L075 [6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole], provides a strong predictive framework for its potential anticancer activity. This technical guide synthesizes the current understanding of the therapeutic targets of this class of compounds, focusing on the well-characterized mechanisms of BPR0L075. The primary therapeutic target identified for this molecular scaffold is tubulin , with downstream effects on mitotic progression and cell survival signaling pathways. This document provides an in-depth analysis of these targets, relevant quantitative data from studies on BPR0L075, detailed experimental protocols for assessing these activities, and visualizations of the key signaling pathways.

Primary Therapeutic Target: Tubulin and Microtubule Dynamics

The most prominent therapeutic target for the 6-methoxyindole scaffold, as exemplified by BPR0L075, is the protein tubulin . BPR0L075 is a potent inhibitor of tubulin polymerization, acting by binding to the colchicine-binding site on β-tubulin.[1][2] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.

The disruption of microtubule function leads to a cascade of cellular events, making this a prime target for anticancer therapies. The inhibition of tubulin polymerization by compounds like BPR0L075 results in cell cycle arrest at the G2/M phase and ultimately leads to apoptotic cell death.[2]

Quantitative Data: In Vitro Efficacy of BPR0L075

The following table summarizes the cytotoxic activity of BPR0L075, a close structural analog of this compound, across various human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
KBCervical Carcinomasingle-digit nM[2]
MKN-45Gastric Carcinomasingle-digit nM[2]
HCT116Colorectal Cancersingle-digit nM[3][4]
A549Lung Cancersingle-digit nM[4]
MCF-7Breast Cancersingle-digit nM[4]
MDA-MB-231Breast Cancersingle-digit nM[4]
MDA-MB-435Melanomasingle-digit nM[4]

Note: Specific single-digit nanomolar IC50 values for each cell line were not detailed in the referenced abstracts.

Secondary and Downstream Targets & Signaling Pathways

The interaction of 6-methoxyindole derivatives with tubulin initiates a series of downstream signaling events, presenting secondary therapeutic targets.

Mitotic Checkpoint and Cell Cycle Proteins

Inhibition of microtubule formation activates the spindle assembly checkpoint (SAC), leading to G2/M phase arrest.[3][4] This is associated with:

  • Increased Cyclin B1 levels : A key regulator of entry into mitosis.[2]

  • Mobility shift of Cdc2 and Cdc25C : Indicating post-translational modifications that regulate their activity.[2]

  • Phosphorylation of Securin : The cytotoxicity of BPR0L075 is enhanced in cells with higher levels of securin, a protein that inhibits separase, the enzyme responsible for cleaving cohesin to allow sister chromatid separation.[3][4] BPR0L075 induces the phosphorylation of securin, which may contribute to mitotic catastrophe upon drug withdrawal.[3][4]

Apoptosis and Cell Death Pathways

BPR0L075 has been shown to induce apoptosis and other forms of cell death through multiple pathways:

  • Bcl-2 Phosphorylation : Phosphorylation of the anti-apoptotic protein Bcl-2 can inactivate it, promoting apoptosis.[1]

  • Mitochondrial Membrane Potential Perturbation : Disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.[1]

  • Caspase-3 Activation : Activation of this executioner caspase is a hallmark of apoptosis.[1] However, in some cell lines, BPR0L075 can induce cell death through a caspase-independent mechanism.[3][4][5]

  • Activation of JNK and p38 MAPK Pathways : These stress-activated protein kinase pathways are often involved in mediating apoptosis in response to cellular stress.[3][4][5]

Mandatory Visualizations

Signaling Pathway of BPR0L075-Induced Cell Death

BPR0L075_Signaling BPR0L075 BPR0L075 (6-methoxyindole derivative) Tubulin Tubulin BPR0L075->Tubulin binds to colchicine site JNK_p38 JNK/p38 MAPK Activation BPR0L075->JNK_p38 Bcl2 Bcl-2 Phosphorylation BPR0L075->Bcl2 Microtubule Microtubule Polymerization Tubulin->Microtubule inhibits SAC Spindle Assembly Checkpoint Activation Microtubule->SAC G2M_Arrest G2/M Arrest SAC->G2M_Arrest Cdc2_Cdc25C Cdc2/Cdc25C Modification SAC->Cdc2_Cdc25C CyclinB1 Cyclin B1 Increase SAC->CyclinB1 Securin Securin Phosphorylation SAC->Securin Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Apoptosis Apoptosis G2M_Arrest->Apoptosis JNK_p38->Apoptosis Mito Mitochondrial Membrane Potential Disruption Bcl2->Mito Caspase3 Caspase-3 Activation Mito->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling pathway for BPR0L075, a 6-methoxyindole derivative.

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Polymerization_Assay start Start reconstitute Reconstitute purified tubulin in G-PEM buffer start->reconstitute prepare_plate Add tubulin solution to pre-warmed 96-well plate reconstitute->prepare_plate add_compound Add this compound or control compounds at varying concentrations prepare_plate->add_compound measure Measure absorbance at 340nm every 60 seconds for 1 hour at 37°C add_compound->measure analyze Plot absorbance vs. time to determine polymerization kinetics measure->analyze end End analyze->end

Caption: Workflow for an in vitro tubulin polymerization assay.

Experimental Protocols

The following are generalized protocols that can be adapted to study the effects of this compound on its potential therapeutic targets.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

  • Materials:

    • Purified tubulin (>99% pure)

    • G-PEM buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl2, 1.0mM GTP)

    • This compound

    • Positive control (e.g., colchicine)

    • Negative control (e.g., DMSO)

    • Pre-warmed 96-well microplate

    • Temperature-controlled microplate reader capable of reading absorbance at 340nm

  • Procedure:

    • Reconstitute purified tubulin to a final concentration of 3 mg/ml in G-PEM buffer.

    • Add 100 µl of the reconstituted tubulin to each well of a pre-warmed 96-well plate.

    • Add this compound at various concentrations (e.g., 0.1 µM – 10 µM) to the respective wells. Include wells with the positive and negative controls.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340nm every 60 seconds for one hour.

    • Plot the absorbance values against time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the negative control.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • Human cancer cell line (e.g., HCT116, HeLa)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well cell culture plates

    • Microplate reader capable of reading absorbance at 570nm

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include untreated and vehicle (DMSO) controls.

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Human cancer cell line

    • This compound

    • Cold PBS

    • Ethanol (70%, ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Culture cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.

    • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the extensive research on the structurally similar compound BPR0L075 strongly suggests that its primary therapeutic target is tubulin. The inhibition of microtubule polymerization by this class of compounds triggers a cascade of events including mitotic arrest, activation of stress-related signaling pathways, and ultimately, cancer cell death. The enhanced efficacy in cells with high securin expression presents a potential biomarker for patient stratification.

Future research should focus on validating these predicted activities directly for this compound. This includes:

  • Direct Target Engagement Assays: Confirming the binding of this compound to the colchicine site of tubulin.

  • Broad-Panel Kinase Screening: To rule out or identify other potential off-target effects.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: To optimize the oxindole core for improved potency and selectivity.

This technical guide provides a foundational framework for initiating and advancing the investigation of this compound as a potential therapeutic agent.

References

6-Methoxyoxindole: A Linchpin in the Synthesis of Bioactive Spirooxindole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The oxindole scaffold, a privileged structural motif in medicinal chemistry, is at the heart of numerous natural products exhibiting a wide array of biological activities. Among its derivatives, 6-methoxyoxindole has emerged as a crucial precursor for the stereoselective synthesis of complex alkaloids, particularly those featuring the spiro[pyrrolidine-3,3'-oxindole] core. This technical guide provides an in-depth exploration of the utility of this compound in the total synthesis of notable spirooxindole natural products, including horsfiline and elacomine. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and application in drug discovery and development.

The Spirooxindole Alkaloids: A Class of Potent Bioactive Molecules

Spirooxindole alkaloids are characterized by a spirocyclic junction at the C3 position of the oxindole ring, creating a rigid and three-dimensional molecular architecture. This unique structural feature is often associated with significant biological properties, including analgesic, anticancer, and antimicrobial activities. The strategic introduction of a methoxy group at the 6-position of the oxindole ring can modulate the electronic properties of the aromatic system and influence the molecule's interaction with biological targets.

Total Synthesis of (±)-Horsfiline: A Case Study

The oxindole alkaloid (±)-horsfiline, first isolated from Horsfieldia superba, is a prime example of a natural product accessible through a synthetic strategy involving a this compound-related precursor.[1] One synthetic approach involves the spirocyclization of 2-oxo-5-methoxytryptamine, a derivative readily prepared from 6-methoxyindole precursors.[1]

Synthetic Pathway Overview

The synthesis of (±)-horsfiline highlights a key transformation: the construction of the spiro[pyrrolidine-3,3'-oxindole] core. A representative synthetic sequence is outlined below.

G cluster_0 Synthesis of (±)-Horsfiline This compound This compound Intermediate_A 2-Oxo-5-methoxytryptamine This compound->Intermediate_A Functionalization Horsfiline Horsfiline Intermediate_A->Horsfiline Spirocyclization (e.g., with formaldehyde)

Caption: Synthetic approach to (±)-Horsfiline.

Key Experimental Protocol: Spirocyclization for (±)-Horsfiline Synthesis

A pivotal step in the synthesis of (±)-horsfiline involves the spirocyclization of 2-oxo-5-methoxytryptamine. The following protocol is a representative example of this transformation.

Reaction: To a solution of 2-oxo-5-methoxytryptamine (1.0 eq) in a suitable solvent such as methanol, an excess of aqueous formaldehyde (e.g., 37% solution) is added. The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. Purification by column chromatography affords (±)-horsfiline.

Reactant/ReagentMolar Eq.SolventTemperatureTimeYield
2-Oxo-5-methoxytryptamine1.0MethanolRoom Temp.12 hVariable
Formaldehyde (37% aq.)Excess-Room Temp.12 hVariable

Note: Yields can vary depending on the specific reaction conditions and purification methods employed.

Total Synthesis of (±)-Elacomine: Leveraging a Methoxy-Tryptamine Precursor

Elacomine, another spirooxindole alkaloid, has been synthesized from 6-methoxytryptamine.[2] This synthesis further underscores the importance of the methoxy-substituted indole core in accessing this class of natural products. The synthetic strategy often involves the construction of a β-carboline intermediate, which then undergoes an oxidative rearrangement to form the spirooxindole skeleton.[2]

Synthetic Pathway Overview

The synthesis of (±)-elacomine showcases a multi-step sequence culminating in the formation of the characteristic spiro-center.

G cluster_1 Synthesis of (±)-Elacomine 6-Methoxytryptamine 6-Methoxytryptamine Beta_Carboline β-Carboline Intermediate 6-Methoxytryptamine->Beta_Carboline Pictet-Spengler Reaction Elacomine Elacomine Beta_Carboline->Elacomine Oxidative Rearrangement

Caption: Synthetic approach to (±)-Elacomine.

Key Experimental Protocol: Oxidative Rearrangement for (±)-Elacomine Synthesis

The conversion of the β-carboline precursor to the spirooxindole core is a critical transformation in the synthesis of elacomine.

Reaction: The β-carboline intermediate is dissolved in a mixture of acetic acid and water. An oxidizing agent, such as N-bromosuccinimide (NBS), is added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction progress is monitored by TLC. After the starting material is consumed, the reaction is worked up by neutralization and extraction. The crude product is then purified by chromatography to yield (±)-elacomine. A five-step synthesis from 6-methoxytryptamine can yield racemic elacomine in 16% overall yield, with isoelacomine as a by-product.[2]

Reactant/ReagentSolventTemperatureYield (overall)
β-Carboline IntermediateAcetic Acid/Water0 °C - RT16%
N-Bromosuccinimide-0 °C - RT-

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of horsfiline and elacomine.

Natural ProductPrecursorKey TransformationOverall YieldSpectroscopic Data (¹H NMR, δ ppm)
(±)-Horsfiline2-Oxo-5-methoxytryptamineSpirocyclizationVariableAromatic protons, methoxy singlet, aliphatic protons of the pyrrolidine ring.
(±)-Elacomine6-MethoxytryptamineOxidative Rearrangement16%Aromatic protons, methoxy singlet, isobutyl group signals, aliphatic protons of the pyrrolidine ring.

Biological Significance and Signaling Pathways

The interest in synthesizing spirooxindole alkaloids like horsfiline stems from their potential pharmacological activities. Horsfiline, for instance, has been reported to exhibit analgesic effects.[3] While the specific signaling pathways through which these molecules exert their effects are still under investigation, their structural similarity to other known bioactive indole alkaloids suggests potential interactions with various receptors and enzymes within the central nervous system.

G cluster_2 Hypothesized Biological Action Spirooxindole_Alkaloid Spirooxindole Alkaloid (e.g., Horsfiline) Target_Receptor CNS Receptor/ Enzyme Spirooxindole_Alkaloid->Target_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Target_Receptor->Signaling_Cascade Modulation Biological_Effect Analgesic Effect Signaling_Cascade->Biological_Effect Leads to

Caption: Hypothesized mechanism of analgesic action.

Conclusion

This compound and its closely related derivatives are demonstrably valuable precursors in the synthesis of complex, biologically active natural products. The total syntheses of horsfiline and elacomine serve as compelling examples of how this building block can be strategically employed to construct the intricate spiro[pyrrolidine-3,3'-oxindole] scaffold. The detailed experimental insights and quantitative data provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, paving the way for the discovery of novel therapeutic agents based on the spirooxindole framework.

References

Safety and Handling Guidelines for 6-Methoxyoxindole in the Laboratory: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for 6-Methoxyoxindole (CAS No: 7699-19-6), a versatile intermediate compound utilized in pharmaceutical research and organic synthesis. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety information from its Safety Data Sheet (SDS) and data from structurally related oxindole and indole derivatives to provide a thorough understanding of its potential hazards. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards associated with this compound are skin, eye, and respiratory irritation[1].

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1]
Eye Irritation2H319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Hazard Pictogram:

alt text

Toxicological Data

ParameterValueSpeciesRouteReference
This compound
Acute Oral Toxicity (LD50)No data available
Acute Dermal Toxicity (LD50)No data available
Acute Inhalation Toxicity (LC50)No data available
Related Indole Derivative Example
Acute Oral Toxicity (LD50)1271 mg/kgRatOral

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.To protect against splashes and airborne particles[1].
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling[1].
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles.To prevent respiratory tract irritation[1].
Foot Protection Closed-toe shoes.To protect feet from spills.

Safe Handling and Storage

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood[1].

  • Avoid contact with skin, eyes, and clothing[1].

  • Avoid formation of dust and aerosols[1].

  • Use non-sparking tools and take precautionary measures against static discharge[1].

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperature is at room temperature.

  • Keep away from strong oxidizing agents.

Experimental Protocols

General Workflow for Handling this compound in the Lab:

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction/Use cluster_cleanup Cleanup & Disposal prep Don PPE (Goggles, Gloves, Lab Coat) setup Set up in Fume Hood prep->setup weigh Weigh this compound setup->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Experimental Procedure transfer->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate dispose Dispose of Waste Properly decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe

General laboratory workflow for handling this compound.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[1].
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[1].
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor[1].
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[1].

  • Specific Hazards: No data available[1].

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary[1].

Accidental Release Measures (Spill Cleanup):

For a minor spill of solid this compound, follow these steps:

G cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps alert Alert others in the area evacuate Evacuate immediate area if necessary alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Cover spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain sweep Carefully sweep up spilled solid contain->sweep collect Place in a sealed container for disposal sweep->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of waste as hazardous decontaminate->dispose restock Restock spill kit dispose->restock

Emergency workflow for a minor solid chemical spill.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways[1].

Disclaimer: This document is intended as a guide and should not replace a thorough risk assessment conducted by qualified personnel. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

The Solubility Profile of 6-Methoxyoxindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 6-Methoxyoxindole's Behavior in Common Organic Solvents for Drug Discovery and Development

This technical guide offers a comprehensive overview of the solubility characteristics of this compound, a crucial heterocyclic compound frequently utilized as a building block in the synthesis of bioactive molecules and pharmaceuticals. Aimed at researchers, scientists, and professionals in drug development, this document outlines the available data on its solubility, provides detailed experimental protocols for its determination, and presents logical workflows to guide laboratory practices.

Introduction to this compound and its Importance

This compound, with the chemical formula C₉H₉NO₂, is a derivative of oxindole distinguished by a methoxy group at the 6th position of the indole core. This substitution significantly influences its physicochemical properties, including solubility, which is a critical parameter in drug discovery and development. The solubility of a compound impacts its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies. A thorough understanding of its solubility in a range of organic solvents is therefore paramount for its effective use in medicinal chemistry and process development.

Quantitative Solubility of this compound

A comprehensive search of scientific literature, patent databases, and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. This indicates a notable data gap in the public domain for this particular compound.

For structurally similar compounds, such as 5-methoxy-2-oxindole, qualitative descriptions suggest it is "soluble in alcohol solvents and organic solvents, [and] slightly soluble in water"[1]. While this provides a general indication, direct experimental determination for this compound is necessary for precise applications.

In the absence of specific experimental values, researchers are encouraged to perform their own solubility assessments. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents

SolventChemical FormulaPolarity IndexSolubility ( g/100 mL) at 25°CObservations
Polar Protic Solvents
WaterH₂O10.2Data not available
MethanolCH₃OH5.1Data not available
EthanolC₂H₅OH4.3Data not available
IsopropanolC₃H₈O3.9Data not available
n-ButanolC₄H₉OH3.9Data not available
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.2Data not available
Dimethylformamide (DMF)(CH₃)₂NC(O)H6.4Data not available
AcetonitrileCH₃CN5.8Data not available
Acetone(CH₃)₂CO5.1Data not available
Non-Polar Solvents
TolueneC₇H₈2.4Data not available
HexaneC₆H₁₄0.1Data not available
Dichloromethane (DCM)CH₂Cl₂3.1Data not available
ChloroformCHCl₃4.1Data not available

Experimental Protocol for Determining Solubility

To address the current data gap, a standardized experimental protocol for determining the equilibrium solubility of this compound is essential. The following details a robust and widely accepted method.

Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or sealed test tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure saturation is reached.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100 mL, based on the measured concentration and the dilution factor.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Logical Workflow and Visualization

The process of determining and utilizing solubility data in a research and development context follows a logical progression.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Analysis & Application A Source High-Purity This compound C Perform Shake-Flask Solubility Experiment A->C B Select & Purify Organic Solvents B->C D Quantify Solute Concentration (e.g., HPLC) C->D E Calculate & Tabulate Solubility Data D->E F Inform Downstream Processes (e.g., Formulation, Reaction Setup) E->F

Caption: Workflow for experimental determination and application of solubility data.

Role in Drug Development and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are prominent as inhibitors of various protein kinases. The oxindole core is a privileged scaffold in medicinal chemistry, and modifications, including the 6-methoxy group, are used to tune binding affinity, selectivity, and pharmacokinetic properties.

The solubility of this compound is a critical factor in its utility as a synthetic intermediate. Poor solubility can hinder reaction kinetics, complicate purification, and limit the achievable concentration in biological assays. Therefore, understanding its solubility profile is essential for the efficient development of novel therapeutics based on this scaffold.

Drug_Development_Logic A This compound B Favorable Solubility in Reaction Solvent A->B C Efficient Synthesis of Bioactive Derivatives B->C D Kinase Inhibitors C->D E Adequate Aqueous Solubility for Bioassays C->E F Reliable Screening & Lead Optimization E->F

Caption: Logical relationship between solubility and drug development success.

Conclusion

This technical guide highlights a critical knowledge gap regarding the quantitative solubility of this compound in common organic solvents. For researchers and drug development professionals, the provided experimental protocol offers a clear path to generating this vital data. The logical workflows visualized herein underscore the importance of solubility as a foundational parameter in the successful application of this versatile chemical intermediate. The generation and dissemination of such data will undoubtedly accelerate the development of novel therapeutics derived from the this compound scaffold.

References

Structural Elucidation of Novel 6-Methoxyoxindole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 6-methoxyoxindole scaffold is a privileged heterocyclic motif frequently encountered in natural products and serves as a crucial building block in medicinal chemistry.[1] Its derivatives exhibit a wide array of biological activities, including antiproliferative, anti-inflammatory, and neuroprotective properties, making them attractive candidates for drug discovery programs.[2][3] The precise determination of the three-dimensional structure of novel this compound analogs is paramount for understanding their structure-activity relationships (SAR), mechanism of action, and for optimizing their therapeutic potential.

This technical guide provides a comprehensive overview of the methodologies and workflows employed in the structural elucidation of novel this compound analogs. It details the key experimental protocols, from synthesis to advanced spectroscopic and crystallographic analysis, and presents data in a clear, structured format for effective interpretation.

General Synthesis of this compound Analogs

The synthesis of substituted oxindoles often begins with commercially available isatins or indoles.[1][4] A generalized synthetic workflow is presented below, illustrating the key stages from starting materials to the purified final compound.

G Start Starting Materials (e.g., 6-Methoxyisatin) Reaction Chemical Reaction (e.g., Alkylation, Cyclization) Start->Reaction Reagents, Solvent, Temp. Control Workup Aqueous Work-up & Extraction Reaction->Workup Quenching Purification Purification (Column Chromatography) Workup->Purification Crude Product Characterization Structural Elucidation (NMR, MS, X-ray) Purification->Characterization Isolated Fractions Final Pure Novel Analog Characterization->Final

Caption: Generalized workflow for the synthesis and isolation of a novel this compound analog.

Integrated Structural Elucidation Workflow

Confirming the structure of a novel compound requires the integration of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

G cluster_0 Primary Analysis cluster_1 Detailed Structural Analysis cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula NMR NMR Spectroscopy ¹H NMR ¹³C NMR 2D NMR (COSY, HSQC) - Proton Environment - Carbon Skeleton - Connectivity (H-H, C-H) MS->NMR:h IR Infrared (IR) Spectroscopy - Key Functional Groups (C=O, N-H, C-O) IR->NMR:h XRAY Single Crystal X-ray Diffraction - Absolute Stereochemistry - Bond Lengths & Angles - Crystal Packing NMR:d->XRAY Provides high-purity sample for crystallization Final Confirmed Structure NMR:d->Final XRAY->Final

Caption: Integrated workflow for the complete structural elucidation of a novel chemical entity.

Spectroscopic and Crystallographic Data

The following tables summarize hypothetical, yet representative, quantitative data for a novel this compound analog, referred to as Compound X .

Table 1: NMR Spectroscopic Data for Compound X

Solvent: DMSO-d₆, ¹H NMR at 300 MHz, ¹³C NMR at 75 MHz.[5]

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ, ppm) Multiplicity Assignment Chemical Shift (δ, ppm) Assignment
10.25s (br)N-H178.5C=O (C2)
7.15dH-4155.0C-O (C6)
6.90sH-7142.1C-N (C7a)
6.82ddH-5135.8C-C (C3a)
3.75s-OCH₃115.2Ar-C (C4)
3.55sC3-H₂112.0Ar-C (C5)
100.5Ar-C (C7)
55.9-OCH₃
36.4C-H₂ (C3)
Table 2: Mass Spectrometry and IR Data for Compound X
Analytical Method Parameter Value/Observation
High-Resolution MS (ESI+) Calculated m/z [M+H]⁺178.0811
Found m/z178.0815
Deduced FormulaC₁₀H₁₁NO₂
FTIR Spectroscopy Vibrational Frequency (cm⁻¹)3250 (N-H stretch)
1710 (C=O stretch, amide)
1620 (C=C stretch, aromatic)
1240 (C-O stretch, ether)
Table 3: X-ray Crystallographic Data for Compound X

Data obtained from a single crystal suitable for X-ray diffraction.[6][7]

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.15 Å, b = 12.09 Å, c = 14.12 Å
α = 90°, β = 97.42°, γ = 90°
Volume (V) 1378 ų
Density (calculated) 1.520 mg/m³
R-factor 0.045

Detailed Experimental Protocols

General Synthesis Protocol

This protocol describes a typical procedure for the N-alkylation of this compound.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous Dimethylformamide (DMF) in a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then add the desired alkyl halide (1.1 eq) dropwise. Let the reaction warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified analog and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a 300 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum, often using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 256-1024 scans are typically required.

  • 2D NMR (if needed): If structural assignment is ambiguous, perform 2D NMR experiments such as COSY (to identify H-H couplings) and HSQC/HMBC (to identify one-bond and long-range C-H correlations, respectively).[5]

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Formula Determination: Use the instrument's software to calculate the exact mass and determine the most probable elemental composition based on the high-accuracy mass measurement.[5]

Biological Activity and Signaling Pathways

This compound analogs are often investigated as inhibitors of specific signaling pathways implicated in diseases like cancer. One such critical pathway is the JAK/STAT pathway, which can be activated by cytokines like Interleukin-6 (IL-6).[8][9] Dysregulation of this pathway is a hallmark of many inflammatory diseases and malignancies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 JAK JAK gp130->JAK Activation IL6R IL-6R IL6R->gp130 Dimerization STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Binding to Promoter IL6 IL-6 Cytokine IL6->IL6R Binding Analog This compound Analog (Inhibitor) Analog->JAK Inhibition

Caption: The IL-6-mediated JAK/STAT signaling pathway and a potential point of inhibition.[10][11]

The structural elucidation of novel this compound analogs allows researchers to design compounds that can selectively target components of such pathways, for instance, by inhibiting the kinase activity of JAK proteins, thereby blocking downstream signaling and eliciting a therapeutic effect.

References

Exploring the Structure-Activity Relationship of 6-Methoxyoxindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-methoxyoxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties make it an attractive starting point for the design of potent and selective inhibitors of various enzymatic targets, particularly protein kinases. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer and anti-inflammatory potential. It includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid in the rational design of novel therapeutics.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the oxindole ring system. The following tables summarize the quantitative SAR data from key studies, primarily focusing on their inhibitory activity against oncogenic kinases.

Kinase Inhibitory Activity of 5,6-Disubstituted and this compound Derivatives

A study by Asquith et al. (2024) explored the SAR of 5,6-disubstituted oxindoles, including 6-methoxy analogs, as inhibitors of Tousled-like kinase 2 (TLK2), FMS-like tyrosine kinase 3 (FLT3), and Tropomyosin receptor kinase C (TRKC). The data highlights the impact of substitutions at the 5- and 6-positions on potency and selectivity.[1]

Compound5-Substituent6-SubstituentHeterocycleTLK2 IC50 (nM)FLT3 (% inh @ 0.5 µM)TRKC (% inh @ 0.5 µM)
1 HOMeImidazole2401025
2 HOMePyrrole>10001010
21 OMeOMeImidazole2801010
22 OMeOMePyrrole905070
23 OMeOMe3,5-dimethylpyrrole10001010
24 OMeOMe2-substituted imidazole10001010
25 OMeOMe3,5-dimethylimidazole>10001010

Data extracted from Asquith et al., 2024.[1] The study provides a matrix of derivatives, with the above being a selection of relevant compounds.

SAR Insights:

  • A 6-methoxy substituent in combination with a 5-H and an imidazole heterocycle (compound 1 ) confers moderate TLK2 inhibitory activity.[1]

  • Replacing the imidazole with a pyrrole (compound 2 ) leads to a significant loss of potency against TLK2.[1]

  • The introduction of a 5,6-dimethoxy substitution pattern with a pyrrole heterocycle (compound 22 ) resulted in a notable increase in potency against TLK2 and significant off-target activity against FLT3 and TRKC.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[2]

Materials:

  • Kinase of interest (e.g., TLK2, FLT3)

  • Kinase substrate (specific to the kinase)

  • ATP (at or near the Km for the kinase)

  • This compound derivatives (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in Kinase Assay Buffer with a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.

  • Kinase Reaction Setup:

    • Add 5 µL of the serially diluted compound or control to the wells of the 96-well plate.

    • Add 10 µL of a 2X kinase solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.[2]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[2]

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.

    • Incubate at room temperature for 30-60 minutes.[2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of the derivative relative to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

This compound derivatives often exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and inflammation. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_sar SAR Analysis cluster_lead_opt Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) synthesis->kinase_assay cell_viability Cell Viability Assay (e.g., MTT) purification->cell_viability kinase_assay->cell_viability sar_analysis Structure-Activity Relationship Analysis kinase_assay->sar_analysis cell_viability->sar_analysis lead_opt Lead Optimization & Further Studies sar_analysis->lead_opt

Caption: General experimental workflow for SAR studies of this compound derivatives.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (e.g., FLT3) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Oxindole Kinase Inhibitor Inhibitor->RTK inhibits Inhibitor->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by oxindole derivatives.[6][7][8]

JAK_STAT_pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneTranscription Gene Transcription (Inflammation, Proliferation) Nucleus->GeneTranscription promotes Inhibitor Oxindole Kinase Inhibitor Inhibitor->JAK inhibits

Caption: The JAK/STAT signaling pathway, a target for anti-inflammatory oxindole derivatives.[][10][11]

Conclusion

The this compound core represents a versatile and promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors for oncology and anti-inflammatory applications. The presented data and protocols offer a foundational guide for researchers in this field. Future work should focus on expanding the SAR for a wider range of biological targets and optimizing the pharmacokinetic properties of lead compounds to translate the in vitro potency of these derivatives into clinical efficacy.

References

Methodological & Application

Synthesis of 6-Methoxyoxindole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 6-methoxyoxindole, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the acylation of 4-methoxyaniline with chloroacetyl chloride to yield the N-(4-methoxyphenyl)-2-chloroacetamide intermediate. Subsequent intramolecular cyclization, achieved through a palladium-catalyzed C-H activation/functionalization, affords the desired this compound. This application note includes a comprehensive experimental protocol, a summary of reaction data, and a visual representation of the synthetic workflow.

Introduction

Oxindole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. The 6-methoxy substituted oxindole, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. The synthetic route detailed herein offers a reliable and efficient method for the preparation of this important building block, utilizing readily available starting materials and well-established chemical transformations.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialProductReagentsSolventYield (%)
1N-Acylation4-MethoxyanilineN-(4-methoxyphenyl)-2-chloroacetamideChloroacetyl chloride, TriethylamineTHF>90
2Intramolecular Friedel-Crafts CyclizationN-(4-methoxyphenyl)-2-chloroacetamideThis compoundPd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl, Et₃NToluene~85-95

Experimental Protocols

Step 1: Synthesis of N-(4-methoxyphenyl)-2-chloroacetamide

This procedure outlines the N-acylation of 4-methoxyaniline with chloroacetyl chloride.

Materials:

  • 4-Methoxyaniline

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyaniline (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield N-(4-methoxyphenyl)-2-chloroacetamide as a solid.

Step 2: Synthesis of this compound

This protocol describes the palladium-catalyzed intramolecular cyclization of N-(4-methoxyphenyl)-2-chloroacetamide.[1][2]

Materials:

  • N-(4-methoxyphenyl)-2-chloroacetamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(di-tert-butylphosphino)biphenyl

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel for inert atmosphere techniques

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add N-(4-methoxyphenyl)-2-chloroacetamide (1.0 eq), palladium(II) acetate (0.02 eq), and 2-(di-tert-butylphosphino)biphenyl (0.04 eq).

  • Add anhydrous toluene to the flask, followed by triethylamine (1.2 eq).

  • Seal the reaction vessel and heat the mixture to 100 °C with stirring.

  • Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualized Experimental Workflow

The following diagram illustrates the step-by-step synthetic pathway to this compound.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Start 4-Methoxyaniline Intermediate N-(4-methoxyphenyl)- 2-chloroacetamide Start->Intermediate N-Acylation Reagent1 Chloroacetyl Chloride, Et3N Solvent1 THF, 0°C to rt Workup1 Aqueous Workup & Purification Product This compound Intermediate->Product Intramolecular Cyclization Catalyst Pd(OAc)2, Ligand, Et3N Solvent2 Toluene, 100°C Workup2 Aqueous Workup & Purification

Caption: Synthetic workflow for this compound.

References

High-Yield Synthesis of 6-Methoxyoxindole from 6-methoxyindole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-yield synthesis of 6-methoxyoxindole, a valuable building block in medicinal chemistry and drug discovery, from the readily available starting material, 6-methoxyindole. The featured method is a modified Swern oxidation, which offers high efficiency and selectivity. This application note includes a comprehensive experimental protocol, safety precautions, and characterization data to ensure reproducible and reliable results in a laboratory setting.

Introduction

This compound is a key heterocyclic scaffold found in numerous biologically active compounds and pharmaceutical agents. Its derivatives have demonstrated a wide range of therapeutic activities, making the efficient and scalable synthesis of this core structure a significant focus in synthetic and medicinal chemistry. The oxidation of the corresponding indole, 6-methoxyindole, represents a direct and atom-economical approach to this valuable oxindole. This protocol details a high-yield synthesis using a modified Swern oxidation, a method known for its mild reaction conditions and tolerance of various functional groups.

Chemical Reaction

Figure 1. Overall reaction for the synthesis of this compound from 6-methoxyindole.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Reactant and Product

Property6-Methoxyindole (Starting Material)This compound (Product)
Molecular Formula C₉H₉NOC₉H₉NO₂
Molecular Weight 147.17 g/mol [1][2]163.17 g/mol [3]
Appearance White to pale cream crystalline powder[4]-
Melting Point 90-94 °C[1]-
¹H NMR (CDCl₃, δ) ~7.9 (br s, 1H, NH), ~7.5 (d, 1H), ~7.1 (t, 1H), ~6.9 (d, 1H), ~6.8 (dd, 1H), ~6.5 (t, 1H), 3.85 (s, 3H, OCH₃)-
¹³C NMR (CDCl₃, δ) ~156.0, ~136.0, ~125.0, ~122.0, ~120.0, ~110.0, ~102.0, ~95.0, ~55.5 (OCH₃)-
Mass Spectrum (m/z) 147 (M⁺)[2]163 (M⁺)

Note: Spectroscopic data for 6-methoxyindole are typical literature values and may vary slightly based on solvent and instrument.

Table 2: Key Experimental Parameters and Results

ParameterValue
Reaction Scale 1.0 mmol (147.2 mg of 6-methoxyindole)
Oxidizing Agent Dimethyl sulfoxide (DMSO) activated with oxalyl chloride
Base Triethylamine (Et₃N)
Solvent Dichloromethane (CH₂Cl₂)
Reaction Temperature -78 °C to room temperature
Reaction Time ~2 hours
Typical Yield >90% (based on similar indole oxidations)
Purity (post-purification) >98%

Experimental Protocol

This protocol is adapted from standard Swern oxidation procedures for the oxidation of electron-rich heterocycles.

Materials and Reagents:

  • 6-Methoxyindole (≥98%)

  • Oxalyl chloride (≥98%)

  • Dimethyl sulfoxide (DMSO), anhydrous (≥99.5%)

  • Triethylamine (Et₃N), distilled (≥99.5%)

  • Dichloromethane (CH₂Cl₂), anhydrous (≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet/outlet

  • Dropping funnels

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Preparation of the Activated DMSO:

    • To a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (10 mL) and oxalyl chloride (1.2 mmol, 0.10 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of anhydrous DMSO (2.4 mmol, 0.17 mL) in anhydrous dichloromethane (2 mL) dropwise via a syringe or dropping funnel over 15 minutes, ensuring the internal temperature does not exceed -60 °C.

    • Stir the resulting solution at -78 °C for 30 minutes.

  • Oxidation of 6-Methoxyindole:

    • Dissolve 6-methoxyindole (1.0 mmol, 147.2 mg) in anhydrous dichloromethane (5 mL).

    • Add the 6-methoxyindole solution dropwise to the activated DMSO mixture over 20 minutes, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 45 minutes.

  • Quenching and Work-up:

    • Slowly add triethylamine (5.0 mmol, 0.70 mL) to the reaction mixture at -78 °C.

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30 minutes.

    • Quench the reaction by adding water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Safety Precautions:

  • Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. [5][6][7][8][9] Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. [10][11][12][13][14] Wear appropriate gloves and avoid skin contact.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. [15][16][17][18][19] Handle it in a fume hood and wear appropriate PPE.

  • The reaction should be carried out under an inert atmosphere (nitrogen or argon) as the reagents are sensitive to moisture.

  • The reaction is exothermic, especially during the addition of reagents. Maintain the recommended low temperature to avoid side reactions and ensure safety.

Mandatory Visualizations

experimental_workflow prep Preparation of Activated DMSO (Oxalyl Chloride + DMSO in CH2Cl2 at -78 °C) oxidation Oxidation of 6-Methoxyindole (Addition of 6-Methoxyindole solution at -78 °C) prep->oxidation 30 min stirring quench Quenching and Work-up (Addition of Et3N, warm to RT, washings) oxidation->quench 45 min stirring purification Purification (Column Chromatography) quench->purification Crude Product product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_reactants Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product 6-Methoxyindole 6-Methoxyindole Swern Oxidation Swern Oxidation 6-Methoxyindole->Swern Oxidation Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->Swern Oxidation DMSO DMSO DMSO->Swern Oxidation Triethylamine Triethylamine Triethylamine->Swern Oxidation This compound This compound Swern Oxidation->this compound

Caption: Logical relationship of reactants and reagents to the final product.

References

Application Notes and Protocols for 6-Methoxyoxindole in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, migration, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic intervention.[1][2] The oxindole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including the ATP-binding site of various kinases.[1][3]

6-Methoxyoxindole, a key derivative of the oxindole family, serves as a versatile starting material and foundational scaffold for the synthesis of potent and selective kinase inhibitors. Its structure is amenable to chemical modification, particularly at the C3 position, allowing for the exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity for specific kinase targets.[4] This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery and development of novel kinase inhibitors targeting key pathways in oncology, such as those mediated by VEGFR, PDGFR, and FGFR.

Application Notes

This compound as a Privileged Scaffold

The this compound core is a key component in a variety of multi-targeted tyrosine kinase inhibitors.[5] The oxindole ring system is adept at forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a primary anchoring interaction for many ATP-competitive inhibitors.[1] The methoxy group at the 6-position can influence solubility, metabolic stability, and can be involved in additional interactions within the binding site, thereby fine-tuning the inhibitor's pharmacological profile. The primary route for derivatization involves the condensation of the active methylene group at the C3-position of the oxindole ring with various aldehydes, leading to 3-alkenyl-oxindole derivatives with potent antiproliferative activity.[4][5]

Key Kinase Targets

Derivatives of the this compound scaffold have shown significant inhibitory activity against several receptor tyrosine kinases (RTKs) that are pivotal in tumor angiogenesis and growth.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[5][6] Many oxindole-based inhibitors function by blocking the ATP-binding site of VEGFR-2, thereby inhibiting its activation and downstream signaling.[6][7]

  • Platelet-Derived Growth Factor Receptor (PDGFR): The PDGF/PDGFR signaling pathway is implicated in cancer cell proliferation, invasion, and angiogenesis.[8] Several multi-kinase inhibitors incorporating the oxindole scaffold, such as Sunitinib, effectively target PDGFRβ.[9]

  • Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling, caused by gene amplification or mutations, drives the growth of various tumors.[10] The development of selective FGFR inhibitors is an attractive strategy for targeted cancer therapy, and oxindole-based structures have been explored for this purpose.[10][11]

General Workflow for Kinase Inhibitor Discovery

The process of discovering a novel kinase inhibitor from a this compound scaffold follows a structured workflow. It begins with the chemical synthesis of a library of derivatives, followed by a cascade of assays to determine potency and cellular activity, leading to lead optimization.

Caption: Drug discovery workflow using the this compound scaffold.

Quantitative Data

The following tables summarize the inhibitory activities of various oxindole derivatives against key protein kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Oxindole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
SunitinibPDGFRβ2[9]
SunitinibVEGFR280[9]
AxitinibVEGFR10.1[9]
AxitinibVEGFR20.2[9]
AxitinibPDGFRβ1.6[9]
PazopanibVEGFR110[9]
PazopanibVEGFR230[9]
PazopanibPDGFRβ84[9]
PazopanibFGFR1140[9]
Compound 13a FGFR130.2[10]
Indolizino[6,7-b]indole BO-1978 Topoisomerase I/II-[12]

Note: IC₅₀ values represent the concentration of inhibitor required to achieve 50% inhibition of enzyme activity.

Table 2: Antiproliferative Activity of Oxindole Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
Compound 3g MCF-7Breast Cancer2.94[13]
Compound 3g MDA-MB-231Breast Cancer1.61[13]
Compound 3g A549Lung Cancer6.30[13]
Compound 6f MCF-7Breast Cancer-[5]
Compound 6g MCF-7Breast Cancer-[5]
Spiro Oxindole 6 MCF-7Breast Cancer3.55[14]
Spiro Oxindole 6 MDA-MB-231Breast Cancer4.40[14]

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of cellular growth.

Experimental Protocols

Protocol 1: Synthesis of 3-Substituted-6-Methoxyoxindole Derivatives

This protocol describes a general method for synthesizing 3-alkenyl-6-methoxyoxindole derivatives via a Knoevenagel condensation.

Materials:

  • This compound

  • Appropriate aromatic or heterocyclic aldehyde (1 equivalent)

  • Absolute Ethanol

  • Piperidine (catalytic amount)

  • Standard laboratory glassware for reflux

Procedure:

  • Dissolve this compound (1 mmol) and the selected aldehyde (1 mmol) in absolute ethanol (e.g., 50 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 0.1 mmol, 85 mg) to the mixture.

  • Fit the flask with a condenser and reflux the mixture for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Upon completion, the product often precipitates from the hot solution.

  • Filter the hot mixture to collect the solid product.

  • Wash the collected solid several times with hot ethanol to remove unreacted starting materials.

  • Dry the final compound in a vacuum oven.

  • Characterize the purified product using NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

G reagents This compound + Aldehyde (R-CHO) + Piperidine (catalyst) in Ethanol reflux Reflux (12-24h) reagents->reflux precipitate Product Precipitation reflux->precipitate filter Hot Filtration precipitate->filter wash Wash with Hot Ethanol filter->wash dry Vacuum Drying wash->dry product Final Product: 3-(Substituted-alkenyl)- This compound dry->product

Caption: Synthetic workflow for 3-substituted-6-methoxyoxindoles.
Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)

This protocol outlines a general method for determining the IC₅₀ value of a test compound against a specific protein kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Purified recombinant kinase enzyme (e.g., VEGFR-2, PDGFRβ)

  • Biotinylated substrate peptide specific to the kinase

  • ATP solution

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody (donor) and Streptavidin-XL665 (acceptor)

  • Low-volume 384-well microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase enzyme solution.

    • Add the test compound dilutions (and a DMSO vehicle control).

    • Add the biotinylated substrate peptide.

    • Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).[15]

  • Detection:

    • Stop the reaction by adding a stop buffer containing EDTA.

    • Add the HTRF detection reagents (Europium-antibody and Streptavidin-XL665) to the wells.[1]

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid toxicity.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.[13]

Signaling Pathway Visualization

Many kinase inhibitors derived from the this compound scaffold target Receptor Tyrosine Kinases (RTKs) like VEGFR, PDGFR, and FGFR. The diagram below illustrates a simplified, generic RTK signaling pathway and highlights the point of intervention for an ATP-competitive inhibitor.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) Ligand->RTK 1. Binding & Dimerization P Autophosphorylation RTK->P 2. Activation ADP ADP P->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream 4. Signal Transduction ATP ATP ATP->P 3. Phosphorylation Response Cellular Responses (Proliferation, Angiogenesis) Downstream->Response 5. Cellular Effect Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->P Blocks ATP Binding

Caption: Inhibition of a generic RTK signaling pathway by an oxindole derivative.

References

Application of 6-Methoxyoxindole in Antiproliferative Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyoxindole is a heterocyclic compound belonging to the oxindole family, which is a prominent scaffold in medicinal chemistry. Oxindole derivatives have demonstrated a wide range of biological activities, including antiproliferative effects against various cancer cell lines. The 6-methoxy substitution on the oxindole core can influence the molecule's electronic properties and binding interactions with biological targets, making it a subject of interest in cancer research and drug discovery.

These application notes provide a summary of the antiproliferative activities of this compound derivatives, detailed protocols for commonly used in vitro assays to assess cytotoxicity, and visualizations of the proposed mechanisms of action. While specific quantitative data for the parent this compound is limited in publicly available literature, the information on its derivatives offers valuable insights into the potential of this chemical scaffold.

Data Presentation: Antiproliferative Activity of this compound Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines. This data is crucial for comparing the potency of different structural analogs and understanding their spectrum of activity.

Table 1: Antiproliferative Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives

Compound IDMCF-7 (Breast) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)A375 (Melanoma) IC50 (µM)B16-F10 (Melanoma) IC50 (µM)Reference
3g 2.94 ± 0.561.61 ± 0.0046.30 ± 0.306.10 ± 0.310.57 ± 0.011.69 ± 0.41[1]

Table 2: Antiproliferative Activity of 5-methoxyindole tethered C-5 functionalized isatins

Compound IDZR-75 (Breast) IC50 (µM)HT-29 (Colon) IC50 (µM)A-549 (Lung) IC50 (µM)Reference
5o 1.69-0.9[2]
5w 1.91--[2]
Sunitinib 8.11--[2]

Experimental Protocols

Detailed methodologies for standard in vitro antiproliferative assays are provided below. These protocols can be adapted for testing this compound and its derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

  • This compound or its derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.

Materials:

  • This compound or its derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period with the compound, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%).

    • Incubate at 4°C for 1 hour to fix the cells.

  • Washing and Staining:

    • Wash the plates five times with deionized water and allow them to air dry.

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

    • Allow the plates to air dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

    • Shake the plate for 5-10 minutes.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antiproliferative activity of this compound and its derivatives.

antiproliferative_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Stock and Dilutions Treatment 4. Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 48-72h Treatment->Incubation Viability_Assay 6. Perform Viability Assay (MTT or SRB) Incubation->Viability_Assay Read_Plate 7. Measure Absorbance Viability_Assay->Read_Plate Calculate_Viability 8. Calculate % Viability Read_Plate->Calculate_Viability Determine_IC50 9. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: General workflow for in vitro antiproliferative assays.

Proposed Signaling Pathway

Based on studies of this compound derivatives, a plausible mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The following diagram illustrates this proposed signaling pathway.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Effects cluster_outcome Cellular Outcome cluster_pathways Associated Pathways Drug This compound Derivative Tubulin Tubulin Polymerization Drug->Tubulin Inhibits JNK_p38 Activation of JNK/p38 MAPK Drug->JNK_p38 Activates Securin Securin Phosphorylation Drug->Securin Induces Microtubule Microtubule Dynamics Disruption Tubulin->Microtubule Spindle Mitotic Spindle Formation Defect Microtubule->Spindle Cell_Cycle G2/M Phase Cell Cycle Arrest Spindle->Cell_Cycle Leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces JNK_p38->Apoptosis Contributes to

Caption: Proposed mechanism of antiproliferative activity.

Conclusion

References

6-Methoxyoxindole: A Versatile Scaffold for the Synthesis of Biologically Active Spirooxindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – 6-Methoxyoxindole has emerged as a crucial building block in the synthesis of spirooxindoles, a class of compounds with significant therapeutic potential, particularly in oncology. These complex, three-dimensional structures are of great interest to researchers in drug discovery and development due to their diverse biological activities. This application note provides detailed protocols for the synthesis of spirooxindoles using this compound as a precursor, summarizes key quantitative data, and explores the underlying mechanism of action of these compounds.

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole core. The presence of a methoxy group at the 6-position of the oxindole ring can significantly influence the biological activity and pharmacokinetic properties of the resulting spirooxindole derivatives. A widely employed and efficient method for the synthesis of these structures is the three-component [3+2] cycloaddition reaction. This reaction typically involves an isatin derivative (such as 6-methoxyisatin), an amino acid, and a dipolarophile, offering a direct and atom-economical route to highly functionalized spiro-pyrrolidinyl-oxindoles.

Experimental Protocols

A key synthetic strategy for the construction of 6-methoxy-substituted spirooxindoles is the one-pot, three-component [3+2] cycloaddition reaction. This method involves the in situ generation of an azomethine ylide from 6-methoxyisatin and an amino acid, which then undergoes a cycloaddition reaction with a suitable dipolarophile.

General Procedure for the Synthesis of Spiro-pyrrolidinyl-oxindoles from 6-Methoxyisatin:

A mixture of 6-methoxyisatin (1.0 mmol), an α-amino acid (e.g., sarcosine or L-proline, 1.2 mmol), and a dipolarophile (e.g., an activated alkene, 1.0 mmol) is refluxed in a suitable solvent (e.g., methanol or ethanol, 10 mL) for a specified time (typically 2-6 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the desired spirooxindole product.

Detailed Protocol for a Representative Synthesis:

To a solution of 6-methoxyisatin (177 mg, 1.0 mmol) and sarcosine (107 mg, 1.2 mmol) in methanol (10 mL) was added (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (242 mg, 1.0 mmol). The reaction mixture was heated to reflux for 4 hours. After cooling to room temperature, the solvent was evaporated under reduced pressure. The crude product was purified by flash column chromatography (petroleum ether/ethyl acetate = 3:1) to yield the corresponding spiro-pyrrolidinyl-oxindole as a solid.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of spirooxindoles derived from substituted isatins, including a methoxy-substituted derivative, highlighting the efficiency and potential of this synthetic approach.

EntryIsatin DerivativeDipolarophileYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
15-Methoxyisatin(E)-2,6-dibenzylidenecyclohexanone75>99:1-[1]
2IsatinMenthyl cinnamateHigh>99:1up to 80[2]
36-Chloroisatin(2E,6E)-2,6-bis(4-fluorobenzylidene)cyclohexanone72>99:1-[1]

Mechanism of Action and Signaling Pathways

Recent studies have indicated that spirooxindole derivatives exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, particularly the JAK2/STAT3 signaling cascade.

The JAK2/STAT3 pathway is often constitutively activated in many types of cancer, leading to uncontrolled cell growth and survival. Inhibition of this pathway has emerged as a promising therapeutic strategy. It is proposed that certain spirooxindole derivatives can interfere with this pathway, potentially by inhibiting the phosphorylation of JAK2 or STAT3, thereby preventing the downstream signaling events that promote tumorigenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Spirooxindole 6-Methoxy- Spirooxindole Spirooxindole->JAK2 Inhibition DNA DNA STAT3_dimer->DNA Transcription Factor Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

The experimental workflow for the synthesis of spirooxindoles from this compound is a straightforward and efficient process.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Start Materials: - 6-Methoxyisatin - Amino Acid - Dipolarophile reaction Three-Component [3+2] Cycloaddition (Reflux in Solvent) start->reaction purification Purification (Column Chromatography) reaction->purification product Spirooxindole Product purification->product characterization Structural Characterization (NMR, MS) product->characterization bioassay Biological Evaluation (Anticancer Activity) product->bioassay

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a diverse range of spirooxindoles. The three-component [3+2] cycloaddition reaction provides an efficient and modular approach to these complex molecules. The resulting 6-methoxy-substituted spirooxindoles have demonstrated promising anticancer activity, potentially through the inhibition of key signaling pathways such as the JAK2/STAT3 cascade. Further investigation into the structure-activity relationships and optimization of these compounds will be crucial for the development of novel and effective therapeutic agents.

References

Application Notes and Protocols for N-alkylation of 6-Methoxyoxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 6-methoxyoxindole, a versatile scaffold in medicinal chemistry. The described methods are based on established procedures for the alkylation of indoles and related heterocyclic compounds, offering a robust starting point for the synthesis of a diverse library of N-substituted this compound derivatives. These derivatives are of significant interest in drug discovery, with potential applications as kinase inhibitors and anticancer agents.

Introduction

This compound is a privileged heterocyclic structure found in numerous biologically active compounds. N-alkylation of the oxindole nitrogen is a key synthetic transformation that allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below detail standard conditions for achieving high yields of N-alkylated products while minimizing common side reactions such as C-alkylation.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of oxindole scaffolds with various alkylating agents, based on analogous reactions reported in the literature. The yields and reaction times are indicative and may vary depending on the specific substrate and reaction conditions.

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideNaHDMFRoom Temp.4~85-95
2Ethyl BromideK₂CO₃Acetonitrile8012~70-85
3Benzyl BromideNaHTHFRoom Temp.6~90-98
4Propargyl BromideCs₂CO₃DMF508~75-90
5Allyl BromideK₂CO₃AcetoneReflux10~80-92

Experimental Protocols

Two primary protocols for the N-alkylation of this compound are provided below. Protocol A utilizes sodium hydride, a strong base suitable for a wide range of alkylating agents. Protocol B employs potassium carbonate, a milder base often used for more reactive alkyl halides.

Protocol A: N-Alkylation using Sodium Hydride

This protocol is suitable for a broad range of primary and secondary alkyl halides.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the this compound in anhydrous DMF or THF (to a concentration of approximately 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated this compound.

Protocol B: N-Alkylation using Potassium Carbonate

This protocol is a milder alternative, particularly suitable for reactive alkylating agents like allyl and benzyl halides.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous Acetonitrile or Acetone

  • Alkylating agent (e.g., ethyl bromide, allyl bromide)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Add anhydrous acetonitrile or acetone as the solvent.

  • To the stirred suspension, add the alkylating agent (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated this compound.

Mandatory Visualization

Experimental Workflow for N-Alkylation of this compound

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->Reaction_Mixture Base (NaH or K2CO3) Base (NaH or K2CO3) Base (NaH or K2CO3)->Reaction_Mixture Solvent (DMF or Acetone) Solvent (DMF or Acetone) Solvent (DMF or Acetone)->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification N-Alkylated Product N-Alkylated This compound Purification->N-Alkylated Product

Caption: General workflow for the N-alkylation of this compound.

Hypothesized Signaling Pathway for N-Alkylated this compound Derivatives

Based on the known biological activities of structurally similar oxindole derivatives, which often act as kinase inhibitors and inducers of apoptosis, a potential signaling pathway is proposed. N-substituted 6-methoxyoxindoles may exert their anticancer effects by inhibiting key kinases involved in cell proliferation and survival, such as AMP-activated protein kinase (AMPK) or Glycogen Synthase Kinase 3 Beta (GSK3β), leading to the activation of apoptotic pathways.

signaling_pathway cluster_drug Drug Action cluster_kinase Kinase Inhibition cluster_apoptosis Apoptotic Cascade N_Alkyl_Oxindole N-Alkylated This compound Kinase Proliferation Kinase (e.g., AMPK, GSK3β) N_Alkyl_Oxindole->Kinase Inhibition Bcl2 Bcl-2 Family (Regulation) Kinase->Bcl2 Regulation Caspases Caspase Activation Bcl2->Caspases Modulation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential mechanism of action for N-alkylated 6-methoxyoxindoles.

References

Application Notes and Protocols for the Functionalization of the 6-Methoxyoxindole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-methoxyoxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its functionalization is a key step in the synthesis of new therapeutic agents. These application notes provide detailed methods and protocols for the targeted modification of the this compound core, enabling the synthesis of diverse chemical libraries for drug discovery and development.

C-H Functionalization of the Benzene Ring

Direct C-H functionalization is a powerful, atom-economical strategy for modifying the this compound core. Regioselectivity can be achieved through the use of directing groups (DGs) on the indole nitrogen.

C4-Arylation using a Removable Pivaloyl Directing Group

The C4 position of the this compound can be selectively arylated using a pivaloyl directing group on the nitrogen atom. The bulky pivaloyl group sterically hinders the C7 position, favoring functionalization at C4.

Workflow for C4-Arylation:

C4_Arylation_Workflow cluster_0 Step 1: Pivaloyl Group Installation cluster_1 Step 2: C4-Arylation cluster_2 Step 3: Pivaloyl Group Removal A This compound B N-Pivaloyl-6-methoxyoxindole A->B Pivaloyl Chloride, Base C N-Pivaloyl-6-methoxyoxindole D 4-Aryl-N-pivaloyl-6-methoxyoxindole C->D Aryl Halide, Pd Catalyst, Ligand, Base E 4-Aryl-N-pivaloyl-6-methoxyoxindole F 4-Aryl-6-methoxyoxindole E->F Base (e.g., NaOMe) or Acid

Caption: Experimental workflow for the C4-arylation of this compound.

Experimental Protocol: C4-Arylation of this compound

Step 1: Installation of the Pivaloyl Directing Group

  • To a solution of this compound (1.0 equiv.) in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add pivaloyl chloride (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the residue by flash chromatography to afford N-pivaloyl-6-methoxyoxindole.

Step 2: Palladium-Catalyzed C4-Arylation

  • In a sealed tube, combine N-pivaloyl-6-methoxyoxindole (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)2 (10 mol%), a suitable ligand (e.g., P(o-tolyl)3, 20 mol%), and K2CO3 (2.0 equiv.).

  • Add anhydrous toluene as the solvent.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 120 °C for 24 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by flash chromatography to yield the 4-aryl-N-pivaloyl-6-methoxyoxindole.

Step 3: Removal of the Pivaloyl Directing Group

  • Dissolve the 4-aryl-N-pivaloyl-6-methoxyoxindole (1.0 equiv.) in methanol.

  • Add sodium methoxide (3.0 equiv.) and stir the mixture at 60 °C for 6 hours.

  • Cool to room temperature, neutralize with 1 M HCl, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to give the 4-aryl-6-methoxyoxindole.

Quantitative Data for C-H Arylation of Indoles (Representative Examples)

EntryDirecting GroupPositionCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)Reference
1PivaloylC4Pd(OAc)2 (10)P(o-tolyl)3 (20)K2CO3Toluene60-85[1]
2P(O)tBu2C7Pd(OAc)2 (5)-K2CO3Toluene70-90[1]
3PyridylC2[Ru(p-cymene)Cl2]2 (2.5)-KOAct-AmylOH75-95[2]

Cross-Coupling Reactions

Cross-coupling reactions are indispensable for introducing aryl, heteroaryl, and vinyl groups onto the this compound core, typically at a halogenated position.

Suzuki-Miyaura Coupling of 6-Bromooxindole Derivatives

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation between a halide and an organoboron compound, catalyzed by a palladium complex.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a microwave vial, add 6-bromo-1-methyl-oxindole (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and a base such as K2CO3 (2.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh3)4 (5 mol%).

  • Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1).

  • Seal the vial and heat in a microwave reactor at 120-150 °C for 10-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by flash chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of Halo-indoles/oxindoles

EntrySubstrateCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
16-BromooxindolePd(PPh3)4 (5)K2CO3Dioxane/H2O10085-95General Protocol
25-BromoindolePd(dppf)Cl2 (3)Na2CO3DMF/H2O8090General Protocol
37-Chloro-azaindolePd2(dba)3 (2) / XPhos (4)K3PO4t-BuOH10070-85[3]

Functionalization at the C3 Position

The C3 position of the this compound core is highly versatile and can be functionalized through various reactions, including aldol-type condensations and nucleophilic additions.

Knoevenagel Condensation

The Knoevenagel condensation of this compound with aldehydes or ketones provides access to 3-ylideneoxindoles, which are important precursors for many bioactive molecules.

Experimental Protocol: Knoevenagel Condensation

  • To a solution of this compound (1.0 equiv.) and an aldehyde (1.1 equiv.) in ethanol, add a catalytic amount of a base such as piperidine or pyrrolidine (0.1 equiv.).

  • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.

Michael Addition to 3-Ylideneoxindoles

The electron-deficient double bond of 3-ylideneoxindoles is susceptible to Michael addition by various nucleophiles, leading to the formation of spiro-oxindoles or 3,3-disubstituted oxindoles.

Experimental Protocol: Michael Addition

  • To a solution of the 3-ylidene-6-methoxyoxindole (1.0 equiv.) and the Michael donor (e.g., malononitrile, 1.2 equiv.) in a suitable solvent like ethanol or THF, add a catalytic amount of a base (e.g., DBU, 0.1 equiv.).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the solvent and purify the residue by flash chromatography to obtain the 3,3-disubstituted this compound.

Quantitative Data for C3-Functionalization of Oxindoles

EntryReaction TypeSubstrateReagentCatalystSolventYield (%)Diastereomeric RatioReference
1KnoevenagelThis compoundBenzaldehydePiperidineEthanol>90N/A[4][5]
2Michael Addition3-Benzylidene-6-methoxyoxindoleMalononitrileDBUTHF85-95N/A[6]
3Asymmetric Michael AdditionN-Boc-3-ylideneoxindoleNitromethaneCinchona AlkaloidToluene9095:5[7]

Biological Context: this compound Derivatives as Kinase Inhibitors

Many functionalized oxindole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. A prominent example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

VEGFR-2 Signaling Pathway:

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Oxindole This compound Derivative Oxindole->VEGFR2 Inhibition RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Note on Biological Evaluation: The synthesized this compound derivatives can be screened for their biological activity using various in vitro assays, such as kinase inhibition assays and cell proliferation assays against different cancer cell lines. A typical high-throughput screening workflow involves primary screening at a single concentration, followed by dose-response studies to determine IC50 values for hit compounds.

Workflow for High-Throughput Screening:

HTS_Workflow A Compound Library (this compound Derivatives) B Primary Screening (Single Concentration) A->B C Hit Identification B->C D Dose-Response Assay (IC50 Determination) C->D E Lead Compound Selection D->E F In Vivo Studies E->F

References

Application Notes and Protocols: 6-Methoxyoxindole in the Synthesis of Melatonin Receptor Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of melatonin receptor analogues derived from 6-methoxyoxindole. This document outlines the synthetic strategy, key experimental procedures, and the biological assays required to characterize the affinity and functional activity of these novel compounds at the melatonin MT1 and MT2 receptors.

Application Notes

The development of novel melatonin receptor agonists is a significant area of research for the treatment of sleep disorders, circadian rhythm disturbances, and depression. A promising class of melatonin analogues are 1-(2-alkanamidoethyl)-6-methoxyindole derivatives. These compounds reposition the key pharmacophoric elements of melatonin—the methoxy group and the N-acetylamidoethyl side chain—from the 5- and 3-positions to the 6- and 1-positions of the indole scaffold, respectively. This structural modification has been shown to yield compounds with high affinity and potent agonist activity at melatonin receptors.[1]

The synthetic pathway to these analogues can commence from the readily available starting material, this compound. The overall strategy involves a three-stage process:

  • Reduction of the Oxindole Core: The foundational step is the reduction of the 2-oxo group of this compound to furnish the corresponding 6-methoxyindole. This transformation is crucial for establishing the core indole nucleus of the target analogues.

  • N-Alkylation of the Indole Nitrogen: The 6-methoxyindole is then N-alkylated to introduce the 2-aminoethyl side chain at the 1-position. This is a key step in building the characteristic side chain of melatonin and its analogues.

  • Side Chain Acylation: The final step involves the acylation of the primary amine on the side chain to install the desired alkanamido group, completing the synthesis of the target melatonin receptor analogues.

The synthesized compounds are subsequently evaluated for their pharmacological properties using a panel of in vitro assays to determine their binding affinity, functional potency, and efficacy at the MT1 and MT2 melatonin receptors.

Experimental Protocols

Part 1: Chemical Synthesis

1.1: Reduction of this compound to 6-Methoxyindole

The reduction of the oxindole lactam to the corresponding indole can be achieved using powerful reducing agents such as lithium aluminum hydride (LAH). The N-unsubstituted oxindoles can be challenging to reduce, but the reaction can be driven to completion under forcing conditions.[2]

  • Materials:

    • This compound

    • Lithium aluminum hydride (LAH)

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous diethyl ether

    • Sodium sulfate decahydrate (Glauber's salt) or Rochelle's salt

    • Celite®

    • Standard glassware for inert atmosphere reactions

  • Protocol:

    • To a suspension of LAH (2.0 eq.) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C.

    • Carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[3] Alternatively, quench by the careful addition of sodium sulfate decahydrate until gas evolution ceases.[3]

    • Stir the resulting suspension at room temperature for 15 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate or diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 6-methoxyindole.

1.2: N-Alkylation of 6-Methoxyindole with a Protected 2-Aminoethyl Group

The introduction of the side chain is achieved by N-alkylation of 6-methoxyindole with a suitable 2-aminoethyl synthon, such as N-(2-bromoethyl)phthalimide. The phthalimide group serves as a protecting group for the primary amine.

  • Materials:

    • 6-Methoxyindole

    • N-(2-Bromoethyl)phthalimide

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Protocol:

    • To a solution of 6-methoxyindole (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

    • Stir the suspension at room temperature for 30 minutes.

    • Add N-(2-bromoethyl)phthalimide (1.2 eq.) to the reaction mixture.

    • Heat the mixture to 60-80 °C and monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford N-[2-(6-methoxy-1H-indol-1-yl)ethyl]phthalimide.

1.3: Deprotection and Acylation of the Side Chain

The phthalimide protecting group is removed by hydrazinolysis, and the resulting primary amine is acylated to yield the final product.

  • Materials:

    • N-[2-(6-methoxy-1H-indol-1-yl)ethyl]phthalimide

    • Hydrazine hydrate

    • Ethanol

    • Dichloromethane (DCM)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Acetyl chloride (or other appropriate acyl chloride/anhydride)

    • Saturated aqueous sodium bicarbonate

  • Protocol (Two Steps):

    • Deprotection:

      • Dissolve the phthalimide-protected intermediate (1.0 eq.) in ethanol and add hydrazine hydrate (5.0 eq.).

      • Heat the mixture to reflux for 2-4 hours.

      • Cool the reaction, concentrate under reduced pressure, and partition the residue between DCM and water.

      • Extract the aqueous layer with DCM. The product, 1-(2-aminoethyl)-6-methoxyindole, may be carried forward without extensive purification.

    • Acylation:

      • Dissolve the crude 1-(2-aminoethyl)-6-methoxyindole in DCM and cool to 0 °C.

      • Add triethylamine (2.0 eq.).

      • Add acetyl chloride (1.2 eq.) dropwise.

      • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

      • Quench the reaction with saturated aqueous sodium bicarbonate.

      • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the final product by column chromatography or recrystallization.

Synthetic_Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Side Chain Introduction cluster_2 Stage 3: Final Analogue Synthesis This compound This compound 6-Methoxyindole 6-Methoxyindole This compound->6-Methoxyindole  Reduction (e.g., LAH) Protected_Amine N-[2-(6-Methoxy-1H-indol-1-yl)ethyl]phthalimide 6-Methoxyindole->Protected_Amine  N-Alkylation Primary_Amine 1-(2-Aminoethyl)-6-methoxyindole Protected_Amine->Primary_Amine  Deprotection (Hydrazine) Final_Analogue 1-(2-Alkanamidoethyl)-6-methoxyindole Analogue Primary_Amine->Final_Analogue  Acylation

Synthetic workflow for melatonin receptor analogues.
Part 2: Biological Evaluation

2.1: Radioligand Binding Assay for MT1/MT2 Receptors

This competitive binding assay determines the affinity (Ki) of the synthesized analogues by measuring their ability to displace a radiolabeled ligand, 2-[¹²⁵I]-iodomelatonin, from the MT1 and MT2 receptors.[4][5][6]

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.

    • 2-[¹²⁵I]-iodomelatonin (Radioligand)

    • Unlabeled Melatonin (for non-specific binding)

    • Synthesized test compounds

    • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

    • 96-well plates, GF/B glass fiber filters, cell harvester, scintillation counter.

  • Protocol:

    • Assay Setup: Perform assays in a 96-well plate with a final volume of 250 µL.

    • Total Binding: Add 150 µL membrane preparation, 50 µL of assay buffer, and 50 µL of 2-[¹²⁵I]-iodomelatonin at a concentration near its Kd.

    • Non-specific Binding (NSB): Add 150 µL membrane preparation, 50 µL of a high concentration of unlabeled melatonin (e.g., 10 µM), and 50 µL of radioligand.

    • Competition: For each test compound, prepare a serial dilution. Add 150 µL membrane preparation, 50 µL of the test compound at each concentration, and 50 µL of radioligand.

    • Incubation: Incubate the plate at 30-37 °C for 60-120 minutes to reach equilibrium.

    • Filtration: Terminate the assay by rapid vacuum filtration through GF/B filters to separate bound from free radioligand. Wash filters with ice-cold wash buffer.

    • Quantification: Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

2.2: cAMP Functional Assay

This assay measures the ability of the synthesized analogues to act as agonists by inhibiting adenylyl cyclase activity, which is the primary signaling pathway for the Gi-coupled MT1 and MT2 receptors.[2][7]

  • Materials:

    • HEK293 cells expressing MT1 or MT2 receptors.

    • Forskolin (adenylyl cyclase stimulator)

    • IBMX (phosphodiesterase inhibitor)

    • Synthesized test compounds

    • cAMP detection kit (e.g., HTRF, FRET, or GloSensor-based)

  • Protocol:

    • Plate the cells in a 384-well plate and allow them to adhere.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 2 µM) in the presence of IBMX and increasing concentrations of the test compound for 30 minutes at room temperature.[8]

    • Lyse the cells and determine the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

    • Data Analysis: Plot the cAMP concentration (or signal) against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to melatonin.

2.3: [³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins upon agonist binding to the receptor. It quantifies the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to the Gαi subunit.[9][10][11]

  • Materials:

    • Cell membranes expressing MT1 or MT2 receptors.

    • [³⁵S]GTPγS

    • GDP

    • Synthesized test compounds

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Protocol:

    • In a 96-well plate, incubate cell membranes with GDP (e.g., 10 µM) for 15 minutes on ice to allow for the dissociation of endogenous GTP.

    • Add increasing concentrations of the test compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30 °C for 60 minutes.

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound to determine EC₅₀ and Eₘₐₓ values.

Signaling_Pathways cluster_MT1_MT2 Melatonin Receptors (MT1/MT2) cluster_G_Protein G-Protein Signaling cluster_Effector Downstream Effects MT_Receptor MT1 / MT2 Receptor G_Protein Gi/o Protein MT_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Circadian Rhythm Regulation) PKA->Cellular_Response Leads to Agonist Melatonin Analogue Agonist->MT_Receptor Binds to

References

Analytical HPLC-UV method for 6-Methoxyoxindole quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of 6-Methoxyoxindole using a Validated HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and validated analytical method for the quantitative determination of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described reverse-phase HPLC method is demonstrated to be accurate, precise, and linear over a relevant concentration range, making it suitable for routine analysis in research and drug development settings. Detailed experimental protocols for sample preparation, instrument setup, and data analysis are provided.

Introduction

This compound is a substituted oxindole derivative of increasing interest in pharmaceutical research due to its potential biological activities. As with any active pharmaceutical ingredient or intermediate, a reliable and validated analytical method for its quantification is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used, sensitive, and specific technique for the analysis of small organic molecules.[1] This application note describes a simple, isocratic reverse-phase HPLC-UV method developed and validated for the quantification of this compound. The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer, providing good resolution and peak shape for the analyte.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for method development, including the selection of appropriate solvents and chromatographic conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₉NO₂[2]
Molecular Weight 163.17 g/mol [2]
Appearance White to off-white solid
Melting Point 158-161 °C
Solubility Soluble in methanol, ethanol, acetonitrile, and DMSO. Sparingly soluble in water.[3]
UV max (in Methanol) Approximately 254 nm and 280 nmInferred from indole derivatives[4][5]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific parameters for this method are outlined in Table 2.

Table 2: HPLC Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm nylon filter before use.

  • Mobile Phase: Mix acetonitrile and the 25 mM phosphate buffer (pH 3.0) in a 40:60 volume ratio. Degas the mobile phase by sonication for 15 minutes or by vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to standard guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Results and Discussion

The chromatographic conditions described provide a well-resolved, symmetrical peak for this compound with a retention time of approximately 5.2 minutes.

Specificity

Specificity was evaluated by injecting a blank (mobile phase) and observing for any interfering peaks at the retention time of this compound. No significant interference was observed.

Linearity

The linearity of the method was determined by constructing a calibration curve from the analysis of the working standard solutions. The method was found to be linear over the concentration range of 1-100 µg/mL. The results are summarized in Table 3.

Table 3: Linearity Data for this compound Quantification

ParameterResult
Concentration Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) 0.9995
Accuracy

Accuracy was determined by the standard addition method. A known amount of this compound was spiked into a sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery for each level was calculated. The results are presented in Table 4.

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Average Recovery (%) 99.77
Precision

The precision of the method was evaluated by analyzing six replicate injections of a standard solution at a concentration of 50 µg/mL. Both intra-day (repeatability) and inter-day (intermediate precision) precisions were assessed. The results are summarized in Table 5.

Table 5: Precision Data

ParameterIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Retention Time 0.150.25
Peak Area 0.851.20
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve. The results are presented in Table 6.

Table 6: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.25
Limit of Quantification (LOQ) 0.75

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_buffer Prepare Phosphate Buffer (pH 3.0) prep_mobile Prepare Mobile Phase (ACN:Buffer 40:60) prep_buffer->prep_mobile prep_stock Prepare Standard Stock Solution (1000 µg/mL) prep_working Prepare Working Standards (1-100 µg/mL) prep_stock->prep_working hplc_inject Inject Samples and Standards prep_working->hplc_inject prep_sample Prepare and Filter Sample prep_sample->hplc_inject hplc_system HPLC System Setup (Table 2) hplc_system->hplc_inject hplc_run Chromatographic Run (10 min) hplc_inject->hplc_run data_integrate Integrate Peak Area hplc_run->data_integrate data_calibrate Generate Calibration Curve data_integrate->data_calibrate data_quantify Quantify this compound data_calibrate->data_quantify

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of the analytical method components.

Conclusion

The HPLC-UV method described in this application note provides a reliable, accurate, and precise means for the quantification of this compound. The method is straightforward and utilizes common HPLC instrumentation and reagents, making it easily transferable to other laboratories. The validation data demonstrates that the method is suitable for its intended purpose in a research or quality control environment.

References

Application Notes and Protocols for Cell-based Assays Using 6-Methoxyoxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyoxindole derivatives represent a class of synthetic and naturally inspired compounds that have garnered significant interest in oncological research. These molecules have demonstrated potent anti-proliferative and cytotoxic effects across a variety of cancer cell lines. Their primary mechanism of action often involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] This document provides detailed protocols for a suite of cell-based assays to characterize the anti-cancer properties of this compound derivatives, enabling researchers to assess their efficacy and elucidate their mechanisms of action.

Data Presentation: Cytotoxicity of this compound and Related Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound and related heterocyclic derivatives against several human cancer cell lines. This data provides a comparative context for the potential efficacy of novel analogs.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)
6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoleCompound 3gMCF-7 (Breast)2.94
MDA-MB-231 (Breast)1.61
A549 (Lung)6.30
HeLa (Cervical)6.10
A375 (Melanoma)0.57
B16-F10 (Murine Melanoma)1.69
Spiro oxindole derivativeCompound 6 (N-benzyl, chloro substituted)MCF-7 (Breast)3.55
MDA-MB-231 (Breast)4.40
2-aryl-3-aroyl indole analogueCompound 36 (7-methoxy)SK-OV-3 (Ovarian), NCI-H460 (Lung), DU-145 (Prostate)Potent cytotoxicity reported
Quinoline-indole derivativeCompound 13Various cancer cell lines0.002 - 0.011

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis Induction

This compound derivatives often exert their anti-cancer effects by targeting tubulin, a key component of microtubules. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and the activation of the apoptotic cascade.

G cluster_0 Drug Action cluster_1 Cellular Response cluster_2 Apoptotic Pathway This compound Derivative This compound Derivative Tubulin Dimer Tubulin Dimer This compound Derivative->Tubulin Dimer Microtubule Assembly Microtubule Assembly Tubulin Dimer->Microtubule Assembly Inhibition Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Assembly->Mitotic Spindle Formation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Apoptosis Induction Apoptosis Induction G2/M Phase Arrest->Apoptosis Induction Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation PARP Cleavage PARP Cleavage Caspase Activation->PARP Cleavage Cell Death Cell Death PARP Cleavage->Cell Death

Caption: Inhibition of tubulin polymerization by this compound derivatives leading to apoptosis.

Experimental Workflow for Compound Screening

The following diagram outlines a typical workflow for screening and characterizing this compound derivatives for their anti-cancer activity.

G Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Cell Viability Assay (MTT) Dose-Response Analysis Dose-Response Analysis Primary Screening->Dose-Response Analysis Determine IC50 Mechanism of Action Studies Mechanism of Action Studies Dose-Response Analysis->Mechanism of Action Studies Mechanism of Action Studies->Compound Synthesis Unfavorable Profile Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Favorable Profile End End Lead Optimization->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxyoxindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Methoxyoxindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful synthesis of this important molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and effective methods for synthesizing this compound involve intramolecular cyclization strategies. The two most common approaches are the Palladium-Catalyzed Intramolecular N-Arylation of a suitable precursor, such as 2-chloro-N-(4-methoxyphenyl)acetamide, and the reductive cyclization of a nitro-containing precursor, like an ester of (4-methoxy-2-nitrophenyl)acetic acid.

Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes?

A2: Low yields can arise from several factors depending on the synthetic route. For palladium-catalyzed reactions, common culprits include an inactive catalyst, suboptimal choice of ligand or base, and incorrect reaction temperature. In reductive cyclization methods, incomplete reduction of the nitro group or side reactions during cyclization can significantly lower the yield. It is also crucial to ensure the purity of starting materials and the use of anhydrous solvents when necessary.

Q3: What is the role of the ligand in the palladium-catalyzed synthesis of this compound?

A3: In palladium-catalyzed C-N bond formation, the ligand plays a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition of the aryl halide, and facilitating the reductive elimination to form the desired oxindole. The steric and electronic properties of the ligand can significantly impact the reaction's efficiency and yield. Sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have been shown to be effective for this type of transformation.[1][2][3]

Q4: How can I purify the final this compound product?

A4: Purification of this compound is typically achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, is often effective for removing impurities.[4][5][6][7] If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on the palladium-catalyzed intramolecular N-arylation method.

Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive Palladium Catalyst: The Pd(0) active species has not been generated or has decomposed. 2. Inappropriate Ligand/Base Combination: The chosen ligand or base is not effective for the transformation. 3. Insufficient Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate. 4. Impure Starting Materials: Impurities in the precursor may be inhibiting the catalyst.1. Use a palladium precatalyst that readily forms the active Pd(0) species. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. 2. Screen different ligands (e.g., PCy₃, sterically hindered NHCs) and bases (e.g., NaOtBu, K₂CO₃). The choice of base is critical and should be strong enough to deprotonate the amide.[1][2][3] 3. Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC or LC-MS. 4. Purify the starting materials before use.
Formation of Significant Side Products 1. Intermolecular Side Reactions: High concentrations may favor intermolecular reactions over the desired intramolecular cyclization. 2. Decomposition of Starting Material or Product: The reaction conditions (e.g., temperature, base strength) may be too harsh.1. Perform the reaction at a higher dilution to favor the intramolecular pathway. 2. Use a milder base or lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Catalyst Deactivation: The palladium catalyst has lost its activity over the course of the reaction.1. Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. 2. If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst. Using a more robust ligand can also help prevent deactivation.
Difficulty in Product Purification 1. Co-elution of Impurities: Impurities have similar polarity to the product, making separation by chromatography difficult. 2. Poor Crystallization: The product does not readily crystallize from the chosen solvent system.1. If using column chromatography, try a different eluent system with varying polarity. 2. For recrystallization, screen a variety of solvents and solvent mixtures to find optimal conditions for crystal formation. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.[4][5][6][7]

Data Presentation

The following table summarizes the effect of different reaction parameters on the yield of oxindoles via palladium-catalyzed intramolecular α-arylation, based on studies of related systems. This data can guide the optimization of this compound synthesis.

Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed Intramolecular Amide α-Arylation

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PCy₃NaOtBuToluene70High
2Pd(OAc)₂Sterically Hindered NHCNaOtBuTolueneRoom TempHigh
3Pd(dba)₂BINAPNaOtBuDioxane10052-82
4Pd(OAc)₂P(tBu)₃NaOtBuToluene70Lower than PCy₃

Data compiled from related oxindole syntheses.[1][2][3][8] Yields are reported as "High" or "Lower" for qualitative comparison, as exact values for this compound under these specific conditions require experimental determination.

Experimental Protocols

Protocol 1: Synthesis of this compound via Palladium-Catalyzed Intramolecular N-Arylation

This protocol is adapted from the work of Hartwig and co-workers on the synthesis of oxindoles via intramolecular amide α-arylation.[1][2][3][8]

Step 1: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide

  • In a round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(4-methoxyphenyl)acetamide, which can be purified by recrystallization if necessary.

Step 2: Intramolecular Cyclization to this compound

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.05 eq), a suitable ligand such as tricyclohexylphosphine (PCy₃) (0.10 eq), and sodium tert-butoxide (NaOtBu) (1.2 eq).

  • Add anhydrous toluene to the flask, followed by the 2-chloro-N-(4-methoxyphenyl)acetamide (1.0 eq) from Step 1.

  • Heat the reaction mixture to 70-100 °C and stir for 12-24 hours, monitoring the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield of this compound check_catalyst Check Catalyst System (Pd source, ligand, base) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Solvent, Time) start->check_conditions check_purity Verify Starting Material Purity start->check_purity optimize_catalyst Screen Ligands/Bases (e.g., PCy3, NHC, NaOtBu, K2CO3) check_catalyst->optimize_catalyst optimize_conditions Adjust Temperature/Solvent (e.g., Increase Temp, Change Solvent) check_conditions->optimize_conditions purify_sm Purify Starting Material (Recrystallization/Chromatography) check_purity->purify_sm success Improved Yield optimize_catalyst->success Success fail Yield Still Low (Consult further literature) optimize_catalyst->fail No Improvement optimize_conditions->success Success optimize_conditions->fail No Improvement purify_sm->success Success purify_sm->fail No Improvement

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Palladium_Catalyzed_Cyclization Palladium-Catalyzed Intramolecular N-Arylation precursor 2-Chloro-N-(4-methoxyphenyl)acetamide oxidative_addition Oxidative Addition precursor->oxidative_addition pd_catalyst Pd(0) Catalyst + Ligand pd_catalyst->oxidative_addition base Base (e.g., NaOtBu) deprotonation Amide Deprotonation base->deprotonation oxidative_addition->deprotonation reductive_elimination Reductive Elimination deprotonation->reductive_elimination reductive_elimination->pd_catalyst Catalyst Regeneration product This compound reductive_elimination->product

Caption: Key steps in the palladium-catalyzed synthesis of this compound.

References

Technical Support Center: Synthesis of 6-Methoxyoxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxyoxindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and direct method for synthesizing this compound is the reductive cyclization of an activated derivative of 2-nitro-4-methoxyphenylacetic acid, such as ethyl 2-(4-methoxy-2-nitrophenyl)acetate. Another common route involves the reduction of 6-methoxyisatin.

Q2: Why is the purity of my this compound product low after synthesis?

A2: Low purity can be attributed to several factors, including incomplete reaction, the formation of byproducts during the synthesis, or degradation of the product during workup and purification. Common byproducts can arise from incomplete reduction of the nitro group, alternative cyclization pathways, or side reactions of the starting materials and reagents.

Q3: What analytical techniques are recommended for identifying byproducts in my this compound synthesis?

A3: A combination of techniques is recommended for comprehensive analysis. Thin-Layer Chromatography (TLC) is useful for initial assessment of the reaction mixture. High-Performance Liquid Chromatography (HPLC) can provide quantitative information on purity and the number of components. For structural elucidation of unknown byproducts, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the reductive cyclization of ethyl 2-(4-methoxy-2-nitrophenyl)acetate.

Issue 1: Low Yield of this compound

Low product yield is a common issue that can stem from various factors in the synthetic process.

Potential Cause Recommended Solution
Incomplete Reduction of the Nitro Group - Increase the amount of the reducing agent (e.g., H₂, Pd/C, SnCl₂, Fe/HCl).- Extend the reaction time.- Increase the reaction temperature, if the stability of the product allows.
Inefficient Cyclization - Ensure the reaction medium is appropriate for the cyclization step (e.g., acidic or basic conditions, depending on the specific protocol).- For catalytic reductions, ensure the catalyst is active and not poisoned.
Degradation of Starting Material or Product - If using harsh acidic or basic conditions, consider milder alternatives.- Protect the reaction from light and air, as oxindoles can be susceptible to oxidation.
Issue 2: Presence of Multiple Byproducts in the Reaction Mixture

The formation of byproducts is a frequent challenge. The following table summarizes common byproducts and strategies for their mitigation.

Observed Byproduct Potential Formation Pathway Mitigation Strategy
Ethyl 2-(2-amino-4-methoxyphenyl)acetate Incomplete cyclization after nitro group reduction.- Optimize cyclization conditions (e.g., temperature, catalyst).- For acid-catalyzed cyclization, ensure sufficient acid concentration.
6-Methoxyindole Over-reduction of the oxindole carbonyl group.- Use a milder reducing agent or less stringent reduction conditions (lower temperature, shorter reaction time).
Dimeric or Polymeric Byproducts Intermolecular side reactions.- Perform the reaction at a higher dilution.- Control the rate of addition of reagents.
Starting Material: Ethyl 2-(4-methoxy-2-nitrophenyl)acetate Incomplete reaction.- Increase reaction time and/or temperature.- Ensure the reducing agent is added in sufficient stoichiometric excess.

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Cyclization

This protocol describes a general procedure for the synthesis of this compound from ethyl 2-(4-methoxy-2-nitrophenyl)acetate.

Materials:

  • Ethyl 2-(4-methoxy-2-nitrophenyl)acetate

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flask suitable for hydrogenation, dissolve ethyl 2-(4-methoxy-2-nitrophenyl)acetate in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Impurities

Troubleshooting Impurities start Impurity Detected (TLC/HPLC/MS) check_sm Is it the Starting Material? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_amino Is it Ethyl 2-(2-amino- 4-methoxyphenyl)acetate? check_sm->check_amino No solution_sm Increase reaction time/temp Add more reducing agent incomplete_rxn->solution_sm incomplete_cyclization Incomplete Cyclization check_amino->incomplete_cyclization Yes check_indole Is it 6-Methoxyindole? check_amino->check_indole No solution_amino Optimize cyclization conditions (e.g., add acid catalyst post-reduction) incomplete_cyclization->solution_amino over_reduction Over-reduction check_indole->over_reduction Yes unknown Unknown Impurity check_indole->unknown No solution_indole Use milder reducing agent Reduce reaction time/temp over_reduction->solution_indole characterize Characterize by NMR and MS unknown->characterize

Caption: A flowchart for identifying and addressing common impurities.

Experimental Workflow for this compound Synthesis

Synthesis Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start_material Ethyl 2-(4-methoxy-2-nitrophenyl)acetate dissolve Dissolve in Ethanol start_material->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenation Hydrogenate (H2 atmosphere) add_catalyst->hydrogenation filter_catalyst Filter to remove Pd/C hydrogenation->filter_catalyst tlc TLC/HPLC Monitoring hydrogenation->tlc concentrate Concentrate in vacuo filter_catalyst->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure this compound purify->product nmr_ms NMR/MS Characterization product->nmr_ms

Caption: Step-by-step workflow for the synthesis and purification.

Troubleshooting low yield in 6-Methoxyoxindole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methoxyoxindole reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and modification of this compound, presented in a question-and-answer format.

Question 1: I am observing a very low yield in my this compound synthesis. What are the general factors I should investigate?

Low yields in oxindole synthesis can often be attributed to several common errors throughout the experimental process. A systematic check of your setup, reaction execution, and workup procedure is crucial. Key areas to review include:

  • Glassware and Reagents: Ensure all glassware is meticulously dried (flame-dried or oven-dried) to prevent moisture from interfering with the reaction. The purity of your starting materials and solvents is also critical; consider purifying them if necessary.

  • Reaction Conditions: Pay close attention to reaction parameters. Many reactions are time-sensitive and require careful control of temperature, stirring speed, and the rate of reagent addition.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Workup and Purification: Significant product loss can occur during the workup and purification stages. Ensure complete extraction of your product by rinsing the reaction flask and separatory funnel multiple times. During purification by column chromatography, be mindful of the compound's stability on silica gel, as some oxindoles can be sensitive to acidic conditions.[1]

Question 2: My N-alkylation of this compound is giving a low yield of the desired product and a significant amount of the C3-alkylated byproduct. How can I improve the N-selectivity?

The regioselectivity of alkylating this compound is highly dependent on the reaction conditions. The formation of a C3-alkylated byproduct is a common issue. Here are strategies to favor N-alkylation:

  • Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent generally favors N-alkylation. Using sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF) is a standard practice. The base deprotonates the indole nitrogen, enhancing its nucleophilicity. Incomplete deprotonation can lead to an increase in C3-alkylation.

  • Reaction Temperature: Higher reaction temperatures can sometimes promote N-alkylation over C3-alkylation. For some indole derivatives, increasing the temperature to around 80 °C has been shown to result in complete N-alkylation.

  • Catalytic Systems: Modern catalytic approaches can provide excellent control over regioselectivity. For instance, certain copper hydride (CuH) catalyst systems with specific ligands can yield high N-selectivity.

Question 3: I am attempting a C3-alkylation of this compound and the reaction is not proceeding to completion, resulting in a low yield. What can I do?

Incomplete conversion in C3-alkylation reactions can be due to several factors. Here are some troubleshooting steps:

  • Base Strength: C3-alkylation typically requires the formation of an enolate at the C3 position. This necessitates the use of a strong base. If you are experiencing low conversion, your base may not be strong enough to efficiently deprotonate the C3-proton.

  • Reaction Temperature: Some C3-alkylation reactions may require elevated temperatures to proceed at a reasonable rate. Gradually increasing the reaction temperature while monitoring for any signs of decomposition can be beneficial.

  • Reagent Stoichiometry: Ensure that you are using a sufficient amount of both the base and the alkylating agent. If the reaction stalls, it might be possible to add more of the alkylating agent to drive the reaction to completion, provided the starting material is still present.[1]

Question 4: During the purification of my this compound derivative by silica gel chromatography, I am observing significant product loss or decomposition. What are the alternative purification methods?

If your this compound derivative is sensitive to silica gel, consider the following alternatives:

  • Neutralized Silica Gel: You can neutralize the silica gel by adding a small percentage of a non-polar amine, such as triethylamine, to the eluent. This can help prevent the degradation of acid-sensitive compounds on the column.

  • Alternative Chromatographic Media: Consider using a different stationary phase, such as alumina (basic or neutral), for your column chromatography.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification, especially on a larger scale. Experiment with different solvent systems to find optimal conditions for crystallization.

  • Preparative TLC or HPLC: For smaller quantities or difficult separations, preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) can be effective purification techniques.

Data Presentation

The following table summarizes the expected impact of various reaction parameters on the yield of the N-alkylation of this compound with a generic alkyl halide. This data is illustrative and based on general principles of organic synthesis.

EntryBaseSolventTemperature (°C)Alkyl Halide (Equivalents)Expected Yield (%)Key Observations
1K₂CO₃Acetonitrile501.135Incomplete conversion, significant starting material remains.
2NaHTHF251.165Good conversion, minor C3-alkylation observed.
3NaHDMF251.175Higher yield compared to THF, minimal C3-alkylation.
4NaHDMF801.1>90Near-complete conversion to the N-alkylated product.
5NaHDMF252.070Formation of dialkylated byproducts observed.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

  • Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. For less reactive alkylating agents, heating the mixture (e.g., to 80 °C) may be necessary.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent such as ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.

Protocol 2: General Procedure for C3-Alkylation of this compound

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi, 2.2 equivalents), to the stirred solution. The use of more than 2 equivalents of base is to ensure deprotonation at both the N1 and C3 positions.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the alkylating agent (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the 3-alkylated this compound.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_optimization Optimization Strategies cluster_outcome Outcome start Low Yield in this compound Reaction reagent_check Check Purity of Starting Materials and Solvents start->reagent_check condition_check Verify Reaction Conditions (Temp, Time, Atmosphere) start->condition_check workup_check Review Workup & Purification Procedure start->workup_check optimize_reagents Purify Reagents/Solvents reagent_check->optimize_reagents optimize_conditions Systematically Vary Conditions (Base, Solvent, Temp) condition_check->optimize_conditions optimize_workup Modify Purification (e.g., Recrystallization, different chromatography) workup_check->optimize_workup end Improved Yield optimize_reagents->end optimize_conditions->end optimize_workup->end Alkylation_Pathway cluster_pathways Alkylation Pathways compound This compound base Base (e.g., NaH) compound->base Deprotonation N_anion N-Anion base->N_anion Favored by NaH in DMF C3_enolate C3-Enolate base->C3_enolate Favored by strong bases like n-BuLi alkyl_halide Alkyl Halide (R-X) N_product N-Alkylated Product alkyl_halide->N_product C3_product C3-Alkylated Product alkyl_halide->C3_product N_anion->alkyl_halide Nucleophilic Attack C3_enolate->alkyl_halide Nucleophilic Attack

References

Technical Support Center: Purification of 6-Methoxyoxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-methoxyoxindole from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Depending on the synthetic route employed, common impurities may include:

  • Unreacted Starting Materials: Such as 4-methoxyaniline or derivatives of chloroacetyl chloride.

  • Isomeric Byproducts: Formation of other methoxyoxindole isomers (e.g., 4-methoxyoxindole, 5-methoxyoxindole, or 7-methoxyoxindole) can occur, depending on the regioselectivity of the reaction.

  • Over-alkylation or Di-alkylation Products: If the synthesis involves N-alkylation, there is a possibility of multiple alkyl groups being added.

  • Oxidation Products: Oxindoles can be susceptible to oxidation, which may lead to colored impurities, especially upon prolonged exposure to air and light.

  • Hydrolysis Products: If the reaction is sensitive to water, hydrolysis of intermediates or the final product can occur.

  • Residual Palladium Catalyst: If a palladium-catalyzed reaction was used, traces of the catalyst may remain in the crude product.

Q2: How can I monitor the progress of my purification?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between this compound and its impurities. For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended technique.

Q3: My purified this compound is a yellow solid, but I expected it to be an off-white or white solid. What could be the cause?

A3: A yellow coloration often indicates the presence of trace impurities, which could be oxidation products or residual catalyst from the reaction. Filtering a solution of the crude product through a plug of silica gel or activated charcoal can sometimes remove these colored impurities. If the color persists after recrystallization, column chromatography may be necessary for complete removal.

Q4: I am having trouble getting my this compound to crystallize. What can I do?

A4: If crystallization does not occur upon cooling, it may be due to supersaturation or the presence of impurities that inhibit crystal formation. You can try the following:

  • Scratching the inner surface of the flask with a glass rod at the meniscus of the solution.

  • Adding a seed crystal of pure this compound.

  • Cooling the solution to a lower temperature in an ice bath or freezer.

  • Reducing the volume of the solvent by evaporation to increase the concentration.

  • If "oiling out" occurs, where the compound separates as a liquid instead of a solid, try reheating the solution and allowing it to cool more slowly. Using a different recrystallization solvent or a solvent pair might also resolve this issue.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSuggested Solution
Low Recovery Yield The chosen solvent is too good at dissolving this compound at low temperatures.Select a solvent in which the compound has lower solubility at room temperature or below. Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration.
The product was not fully precipitated before filtration.Allow more time for crystallization, and cool the solution in an ice bath for at least 30 minutes before filtering.
Too much solvent was used for washing the crystals.Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Product Purity is Still Low After Recrystallization The chosen solvent did not effectively differentiate between the product and a major impurity.Test a different solvent or a solvent pair (e.g., ethyl acetate/hexane, methanol/water). Perform a second recrystallization.
The solution was cooled too quickly, trapping impurities within the crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Choose a solvent with a lower boiling point.
The concentration of the solute is too high, or the solution is cooled too rapidly.Use a larger volume of solvent and allow for slower cooling. A solvent pair may also help.
Column Chromatography Troubleshooting
IssuePossible CauseSuggested Solution
Poor Separation of Spots (Co-elution) The polarity of the eluent is too high.Start with a less polar solvent system and gradually increase the polarity (gradient elution).
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The sample was loaded in too large a volume of solvent.Dissolve the sample in the minimum amount of solvent possible for loading. For better resolution, consider dry loading the sample onto silica gel.
Streaking of Spots on TLC The compound is acidic or basic and is interacting strongly with the silica gel.Add a small amount of a modifier to the eluent (e.g., 0.5-1% triethylamine for basic compounds, or 0.5-1% acetic acid for acidic compounds).
The sample is not fully soluble in the eluent.Ensure the sample is completely dissolved before loading, or use a stronger (more polar) solvent for initial dissolution if dry loading.
Product Elutes Too Quickly or Too Slowly The eluent polarity is too high or too low, respectively.Adjust the solvent ratio. A good starting point is to find a solvent system that gives your product an Rf value of ~0.2-0.3 on TLC.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A solvent pair, such as ethyl acetate/hexane or methanol/water, can also be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Representative Data for Recrystallization of this compound

Solvent SystemPurity of Crude Product (%)Purity of Purified Product (%)Recovery Yield (%)
Ethyl Acetate/Hexane85>9875-85
Methanol/Water85>9770-80

Note: These values are representative and may vary depending on the nature and amount of impurities in the crude material.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give the this compound an Rf value of approximately 0.2-0.3 and provide good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent and pack a column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). The polarity can be gradually increased (gradient elution) to elute the this compound and any more polar impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Table 2: Representative Data for Flash Column Chromatography of this compound

Eluent System (Gradient)Purity of Crude Product (%)Purity of Purified Product (%)Recovery Yield (%)
Hexane/Ethyl Acetate (10% to 40%)70>9980-90

Note: These values are representative and may vary.

Visualizations

Purification_Workflow crude Crude this compound from Reaction Mixture recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography purity_analysis Purity Analysis (TLC/HPLC) recrystallization->purity_analysis impurities Impurities recrystallization->impurities column_chromatography->purity_analysis column_chromatography->impurities purity_analysis->column_chromatography Purity < 98% pure_product Pure this compound purity_analysis->pure_product Purity > 98% Troubleshooting_Logic start Purification Attempt check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure success Purification Successful is_pure->success Yes failure Identify Issue is_pure->failure No low_yield Low Yield? failure->low_yield co_elution Co-eluting Impurities? failure->co_elution optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) low_yield->optimize_recrystallization Yes optimize_chromatography Optimize Chromatography (Eluent, Gradient) co_elution->optimize_chromatography Yes optimize_recrystallization->start optimize_chromatography->start

Technical Support Center: Optimizing 6-Methoxyoxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-Methoxyoxindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound is typically synthesized through cyclization reactions of appropriately substituted anilines or nitroaromatics. Common strategies include the Stolle, Hinsberg, and Gassman indole syntheses, adapted for the oxindole core. Another prevalent method involves the reduction of a corresponding isatin derivative. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I am observing significant amounts of side-products. What are the likely impurities?

A2: Side-product formation is a common issue. Depending on the synthetic route, impurities could include unreacted starting materials, over-oxidized or reduced products, and regioisomers. For instance, in syntheses starting from 4-methoxyaniline derivatives, incomplete cyclization or alternative cyclization pathways can lead to various undesired compounds. It is crucial to characterize these byproducts, often via LC-MS and NMR, to diagnose the issue.

Q3: My purification by column chromatography is proving difficult. Are there any tips?

A3: this compound and related intermediates can sometimes be challenging to purify due to their polarity and potential for tailing on silica gel. Experimenting with different solvent systems is key. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point. Adding a small percentage of a modifier like triethylamine can help suppress tailing for basic compounds, while a small amount of acetic acid can be beneficial for acidic impurities.

Troubleshooting Guide

Problem 1: Low Reaction Yield

Low yields can be attributed to several factors, including incomplete reactions, degradation of starting materials or products, and competing side reactions.[1][2][3]

Potential Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress closely using TLC or LC-MS. - If starting material persists, consider extending the reaction time. - Gradually increase the reaction temperature, while monitoring for product degradation.[4]
Suboptimal Reagent Stoichiometry - Ensure accurate measurement of all reagents. - In some cases, using a slight excess of one reagent can drive the reaction to completion.
Poor Reagent Quality - Use freshly purified or newly purchased reagents. - Ensure solvents are anhydrous, as moisture can quench reagents and facilitate side reactions.[4]
Product Degradation - If the product is sensitive to the reaction conditions, consider running the reaction at a lower temperature for a longer duration. - Ensure the work-up procedure is not too harsh (e.g., avoiding strong acids or bases if the product is labile).
Problem 2: Formation of Regioisomers

The formation of regioisomers is a common challenge when using substituted aromatic precursors.

Potential Cause Suggested Solution
Lack of Regiocontrol in Cyclization - The directing effects of the substituents on the aromatic ring are crucial. Re-evaluate the electronic and steric properties of your starting material. - Modifying the reaction conditions, such as the choice of catalyst or solvent, can sometimes influence the regioselectivity.
Isomerization under Reaction Conditions - If the desired product is isomerizing to a more stable regioisomer, it may be necessary to run the reaction under milder conditions or for a shorter duration.

Experimental Protocols

A detailed, generalized protocol for a key synthetic transformation is provided below. Note: This is a representative procedure and may require optimization for specific substrates and scales.

Representative Protocol: Reductive Cyclization of a 2-Nitro-phenylacetate derivative

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the substituted 2-nitrophenylacetate derivative (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: To this solution, carefully add a catalyst, for example, 10% Palladium on carbon (0.1 eq).

  • Reduction: Introduce a reducing agent. A common choice is ammonium formate (4-5 eq) added portion-wise, or the reaction can be conducted under an atmosphere of hydrogen gas (H₂).[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Visualizing the Workflow

A logical workflow for troubleshooting common issues in this compound synthesis can be visualized as follows:

G Troubleshooting Workflow for this compound Synthesis start Low Yield or Impure Product check_reaction Reaction Monitoring (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No optimize_time_temp Optimize Reaction Time / Temperature incomplete->optimize_time_temp Yes check_reagents Check Reagent Purity / Stoichiometry side_products->check_reagents No optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst) side_products->optimize_conditions Yes end Improved Yield / Purity optimize_time_temp->end purification_issue Purification Difficulty? check_reagents->purification_issue optimize_conditions->end optimize_purification Optimize Purification Method (Solvent System, Additives) purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Caption: A flowchart illustrating a logical approach to troubleshooting common synthesis problems.

The following diagram outlines a general experimental workflow for a typical synthesis and purification process.

G General Experimental Workflow A 1. Reagent Preparation & Reaction Setup B 2. Reaction Under Controlled Conditions A->B C 3. Reaction Monitoring (TLC/LC-MS) B->C D 4. Reaction Quench & Work-up C->D E 5. Extraction & Drying D->E F 6. Purification (e.g., Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: A simplified overview of the key stages in a typical chemical synthesis experiment.

References

Preventing dimer formation in 6-Methoxyoxindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-Methoxyoxindole. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges during the synthesis of this compound, with a particular focus on preventing the formation of dimeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound where dimer formation can be an issue?

A1: A prevalent and effective method is the reductive cyclization of a 2-(4-methoxy-2-nitrophenyl)acetate intermediate. This process involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the oxindole ring. Dimer formation, although not always the major side reaction, can occur under certain conditions, particularly during the reduction step or through oxidative side reactions of the final product.

Q2: What is a "dimer" in the context of this compound synthesis, and why does it form?

A2: A dimer is an undesired byproduct consisting of two molecules of the oxindole (or an intermediate) linked together. In the synthesis of oxindoles, dimerization can occur through several mechanisms. One possibility is the intermolecular condensation of intermediates during the reductive cyclization. For instance, a partially reduced intermediate could react with another molecule instead of cyclizing intramolecularly. Another pathway is the oxidative dimerization of the final this compound product, where two molecules of the oxindole are coupled, often at the C3 position.[1][2] This is more likely if the reaction is exposed to air for extended periods, especially under basic conditions.

Q3: How can I detect the presence of dimers in my reaction mixture?

A3: Dimeric byproducts can often be detected by thin-layer chromatography (TLC) as spots with lower Rf values than the desired this compound product, indicating higher polarity or molecular weight. Their presence can be confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), which will show a mass corresponding to approximately twice that of the desired product, and by Nuclear Magnetic Resonance (NMR) spectroscopy, which will reveal a more complex spectrum than that of the pure product.

Q4: Can the methoxy group on the aromatic ring influence dimer formation?

A4: Yes, the electron-donating nature of the methoxy group can increase the electron density of the aromatic ring, potentially making the oxindole nucleus more susceptible to oxidation.[3] This can promote oxidative dimerization pathways if oxidizing agents or atmospheric oxygen are present.

Troubleshooting Guide: Dimer Formation

This guide provides a systematic approach to diagnosing and resolving issues related to dimer formation during the synthesis of this compound.

Issue: Significant formation of a high molecular weight byproduct, suspected to be a dimer.

Initial Verification:

  • TLC Analysis: Observe a spot with a significantly lower Rf than the product.

  • LC-MS Analysis: Confirm the presence of a mass corresponding to (2 x MW of this compound) - 2 H or other dimeric species.

Below is a troubleshooting workflow to address potential causes of dimerization.

G start Dimer Formation Detected cond1 Are you using high reactant concentrations? start->cond1 sol1 Reduce concentration of the nitrophenylacetate precursor. (e.g., to 0.1-0.2 M) cond1->sol1 Yes cond2 Is the rate of reagent addition controlled? cond1->cond2 No sol1->cond2 sol2 Add the reducing agent (e.g., H2 gas flow) or catalyst slurry slowly. cond2->sol2 No cond3 Are you observing signs of oxidative side reactions? cond2->cond3 Yes sol2->cond3 sol3 Ensure an inert atmosphere (N2 or Ar). Degas solvents and reagents. cond3->sol3 Yes cond4 Is the reaction temperature optimized? cond3->cond4 No sol3->cond4 sol4 Conduct the reaction at a lower temperature (e.g., room temperature if feasible). cond4->sol4 Yes end Dimer Formation Minimized cond4->end No sol4->end

Caption: Troubleshooting workflow for dimer formation.

Quantitative Data on Reaction Conditions

While specific data on dimer formation in this compound synthesis is not extensively published, the following table provides representative data from a study on a similar reductive cyclization process, illustrating how reaction parameters can influence the yield of the desired monomeric product versus dimeric and other byproducts.[4]

ParameterCondition ACondition BCondition C
Reactant Concentration 0.5 M0.1 M0.1 M
Temperature 50 °C50 °CRoom Temp
Atmosphere AirNitrogenNitrogen
Yield of Monomer (%) 758892
Yield of Dimer (%) 1584
Other Byproducts (%) 1044

Note: This data is illustrative and based on analogous reactions. Optimization for this compound synthesis should be performed to determine the ideal conditions for your specific setup.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the catalytic hydrogenation of methyl 2-(4-methoxy-2-nitrophenyl)acetate.

Step 1: Synthesis of Methyl 2-(4-methoxy-2-nitrophenyl)acetate

This precursor can be synthesized from 4-methoxy-2-nitrotoluene via methods such as the conversion to a benzyl bromide followed by cyanation and hydrolysis/esterification, or from 4-fluoro-3-nitroanisole and dimethyl malonate.[1]

Step 2: Reductive Cyclization to this compound

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Charge reactor with methyl 2-(4-methoxy-2-nitrophenyl)acetate and solvent (e.g., Methanol or Ethyl Acetate) B Add catalyst (e.g., 5-10 mol% Pd/C) A->B C Purge reactor with N2 or Ar B->C D Introduce H2 gas (balloon or pressurized) C->D E Stir vigorously at room temperature D->E F Monitor reaction by TLC or LC-MS E->F G Filter reaction mixture through Celite® F->G H Wash filter cake with solvent G->H I Concentrate filtrate under reduced pressure H->I J Purify crude product (e.g., recrystallization or column chromatography) I->J

Caption: Experimental workflow for this compound synthesis.

Materials:

  • Methyl 2-(4-methoxy-2-nitrophenyl)acetate

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol or Ethyl Acetate (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or another filter aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve methyl 2-(4-methoxy-2-nitrophenyl)acetate in the chosen solvent (e.g., methanol) to a concentration of approximately 0.1 M.

  • Carefully add the Pd/C catalyst (5-10 mol %) to the solution under an inert atmosphere.

  • Seal the vessel and purge thoroughly with an inert gas (N₂ or Ar).

  • Introduce hydrogen gas, either from a balloon or by pressurizing the vessel (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of the solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Proposed Mechanism of Dimer Formation

During catalytic hydrogenation, incomplete reduction of the nitro group can lead to the formation of a nitroso intermediate. This electrophilic intermediate can then be attacked by a nucleophilic species, such as the enolate form of the oxindole product or an amino intermediate, leading to the formation of an azo-dimer or other dimeric species.[4]

G A Nitro Precursor B Nitroso Intermediate (Incomplete Reduction) A->B [H] C Amino Intermediate B->C [H] E Azo-Dimer Byproduct B->E + Amino Intermediate (Intermolecular Reaction) D This compound (Product) C->D Intramolecular Cyclization D->E Oxidative Conditions

Caption: Potential pathways for dimer formation.

References

Challenges in the scale-up synthesis of 6-Methoxyoxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Methoxyoxindole.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor reaction completion using appropriate analytical techniques (e.g., TLC, HPLC). Consider extending reaction time or slightly increasing temperature.
Suboptimal reaction conditions.Re-evaluate and optimize reaction parameters such as temperature, pressure, and catalyst loading for the larger scale. What works on a small scale may not be optimal for bulk synthesis.[1]
Degradation of starting material or product.Ensure starting materials are of high purity. Investigate potential degradation pathways and adjust conditions (e.g., lower temperature, inert atmosphere) to minimize side reactions.
Impurity Formation Side reactions becoming significant at scale.Minor side reactions at the lab scale can become major sources of impurities during scale-up.[2] Identify the structure of major impurities to understand their formation mechanism and adjust reaction conditions to suppress them.
Localized overheating or poor mixing.Inadequate heat dissipation in larger reactors can lead to thermal gradients and side reactions.[2] Ensure efficient stirring and temperature control. Consider a jacketed reactor with a suitable heat transfer fluid.
Contaminated reagents or solvents.Use high-purity, dry solvents and reagents, as trace impurities can have a magnified effect at a larger scale.
Difficult Purification Co-eluting impurities in chromatography.Optimize the mobile phase and stationary phase for better separation. Consider alternative purification techniques like recrystallization or distillation if applicable.
Product oiling out during crystallization.Adjust the solvent system, concentration, and cooling rate. Seeding with a small amount of pure product can sometimes induce proper crystallization.
Inefficient extraction.Optimize the pH and choice of extraction solvent to ensure complete transfer of the product from the aqueous to the organic phase. Perform multiple extractions with smaller volumes of solvent.
Poor Solubility of Reagents/Intermediates Change in solvent properties at different temperatures.Select a solvent system where all components remain soluble throughout the desired temperature range.
Insufficient solvent volume for the scale.While concentrating reactions is often desirable, ensure enough solvent is present to maintain solubility, especially as the reaction progresses and product concentration increases.
Exothermic Reaction Runaway Inadequate heat removal at a larger scale.The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.[1][2] Implement controlled addition of reagents, use a less concentrated solution, and ensure the cooling system of the reactor is adequate for the heat generated.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the scale-up of this compound synthesis?

A1: Key parameters to monitor include temperature, reaction time, stirring speed, and pH. Inadequate control of these can lead to increased impurity formation and reduced yield. For instance, poor mixing can create localized "hot spots" where side reactions are more likely to occur.[2]

Q2: How can I minimize the formation of dimeric or polymeric impurities?

A2: Dimerization and polymerization can be concentration-dependent. Consider using a more dilute reaction mixture during scale-up. Additionally, controlling the stoichiometry of the reactants and maintaining an optimal temperature can help minimize these side reactions.

Q3: What is the recommended method for purifying large quantities of this compound?

A3: For multi-gram to kilogram scale, recrystallization is often the most cost-effective and scalable purification method.[3] However, if impurities are difficult to remove by crystallization, column chromatography with an appropriate solvent system may be necessary, though it is generally less scalable.[3]

Q4: Are there any specific safety precautions to consider during the scale-up?

A4: Yes. Any reaction that is exothermic on a small scale has the potential for a dangerous temperature runaway on a larger scale.[1] A thorough safety assessment should be conducted to understand the thermal hazards. Ensure proper ventilation and have appropriate quenching procedures in place. The toxicity of all reagents and intermediates should also be well-understood.

Q5: My reaction works well in a round-bottom flask with magnetic stirring, but fails in a larger reactor with mechanical stirring. Why?

A5: The hydrodynamics of a reaction vessel change significantly with scale and stirring method. What appears to be good mixing with a magnetic stir bar may not be sufficient in a larger, baffled reactor, leading to poor mass and heat transfer.[2] The type of impeller and stirring speed in the mechanical stirrer needs to be optimized for the specific reaction mixture viscosity and vessel geometry.

Experimental Protocols

General Protocol for the Synthesis of this compound (Illustrative)

This is a generalized procedure and may require optimization for your specific scale and equipment.

  • Reaction Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, condenser, temperature probe, and nitrogen inlet is charged with the starting material (e.g., a substituted aniline derivative).

  • Solvent Addition: An appropriate anhydrous solvent is added, and the mixture is stirred to ensure complete dissolution.

  • Reagent Addition: The second reagent is added portion-wise or via a dropping funnel to control the reaction rate and temperature, especially if the reaction is exothermic.

  • Reaction Monitoring: The reaction is monitored by a suitable analytical technique (e.g., HPLC, TLC) until completion.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then quenched with an appropriate aqueous solution. The product is extracted into an organic solvent.

  • Purification: The combined organic layers are washed, dried over a drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Visualizations

experimental_workflow start Start setup Reactor Setup (Jacketed, Mechanical Stirring) start->setup reagents Charge Starting Material & Solvent setup->reagents addition Controlled Reagent Addition reagents->addition reaction Reaction Under Inert Atmosphere addition->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring In-process control monitoring->reaction workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Recrystallization/Chromatography) workup->purification product Pure this compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield or High Impurity? check_temp Check Temperature Control (Hot spots?) issue->check_temp Yes check_mixing Evaluate Mixing Efficiency (Dead zones?) check_temp->check_mixing Temp OK optimize_conditions Optimize Reaction Conditions (Time, Stoichiometry) check_temp->optimize_conditions Temp Issue check_reagents Analyze Reagent/Solvent Purity check_mixing->check_reagents Mixing OK check_mixing->optimize_conditions Mixing Issue check_reagents->optimize_conditions Reagents OK improve_purification Develop New Purification Protocol check_reagents->improve_purification Impurity Issue success Successful Scale-up optimize_conditions->success improve_purification->success

Caption: A logical troubleshooting workflow for scale-up synthesis issues.

References

Alternative reagents for the synthesis of 6-Methoxyoxindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-methoxyoxindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic strategies can be employed to synthesize this compound. The most common approaches include:

  • Reductive Cyclization of a Nitro Precursor: This is a widely used and reliable method that involves the synthesis of a substituted 2-nitrophenylacetic acid derivative followed by reduction of the nitro group and subsequent intramolecular cyclization.

  • Fischer Indole Synthesis: This classic method can be adapted to produce the oxindole core, typically starting from a substituted phenylhydrazine and a keto-acid or ester. Subsequent oxidation or modification is often required to yield the final oxindole.

  • Palladium-Catalyzed Intramolecular Cyclization: Modern cross-coupling methodologies, such as intramolecular Buchwald-Hartwig amination, offer a versatile route to the oxindole ring system.

  • Aza-Benzilic Acid Rearrangement: This less common but elegant approach involves the rearrangement of a 6-methoxyisatin derivative to form the this compound product.

Q2: I am experiencing low yields in my synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors depending on the chosen synthetic route. Common issues include:

  • Incomplete reaction: Check the reaction progress using an appropriate analytical technique like TLC or LC-MS to ensure the reaction has gone to completion.

  • Side reactions: The presence of electron-donating groups like the methoxy substituent can sometimes lead to undesired side reactions. For instance, in the Fischer indole synthesis, N-N bond cleavage can be a competing pathway.[1]

  • Suboptimal reaction conditions: Temperature, reaction time, choice of catalyst, and solvent can all significantly impact the yield. It is crucial to optimize these parameters for your specific substrate.

  • Product degradation: Oxindoles can be sensitive to harsh acidic or basic conditions and may degrade during the reaction or work-up.

  • Purification losses: Significant loss of product can occur during purification steps like extraction and chromatography.

Q3: What are the best practices for purifying crude this compound?

A3: The purification of this compound typically involves a combination of techniques:

  • Column Chromatography: This is the most common method for purifying crude this compound. A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate). The optimal solvent ratio should be determined by TLC analysis to achieve an Rf value of 0.2-0.4 for the product.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective purification method to obtain high-purity material. Suitable solvent systems should be determined experimentally.

  • Trituration: For removing minor, more soluble impurities, triturating the crude solid with a suitable solvent can be effective.

Troubleshooting Guides

This section provides troubleshooting for specific issues you might encounter during the synthesis of this compound using different methods.

Route 1: Reductive Cyclization of 2-Nitro-5-methoxyphenylacetic acid
Problem Potential Cause Suggested Solution
Incomplete reduction of the nitro group 1. Inactive or insufficient reducing agent. 2. Poor solubility of the starting material.1. Use a fresh batch of the reducing agent (e.g., Fe/HCl, SnCl₂, H₂/Pd-C). Ensure the stoichiometry is correct. 2. Choose a solvent system in which the starting material is more soluble at the reaction temperature.
Low yield of cyclized product 1. The intermediate amino acid is not cyclizing efficiently. 2. The amino group is being re-oxidized.1. Ensure the reaction conditions for cyclization are appropriate (e.g., heating in a suitable solvent). 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of polymeric byproducts Intermolecular reactions are competing with the desired intramolecular cyclization.Run the reaction at a higher dilution to favor the intramolecular process.
Route 2: Fischer Indole Synthesis
Problem Potential Cause Suggested Solution
Reaction fails to proceed or gives a complex mixture 1. The chosen acid catalyst is not suitable or is too harsh, leading to decomposition. 2. The methoxy group is promoting undesired side reactions.1. Screen different Brønsted or Lewis acid catalysts (e.g., polyphosphoric acid, ZnCl₂, p-toluenesulfonic acid).[2] 2. A study on a related methoxy-substituted phenylhydrazone showed that abnormal cyclization can occur.[3] Consider milder reaction conditions or a different synthetic route if this is suspected.
Formation of 2,4-dimethylaniline as a byproduct Acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate.[1]Use a milder acid catalyst or lower the reaction temperature. Pre-forming the hydrazone before adding the acid catalyst may also help.[1]
Difficulty in isolating the desired oxindole The initial product of the Fischer indole synthesis is an indole, which requires subsequent oxidation to the oxindole.Plan for a two-step sequence: first, optimize the indole formation, then select an appropriate oxidation method to convert the indole to the oxindole.

Alternative Reagents and Synthetic Strategies

For researchers looking for alternative approaches, the following table summarizes several synthetic routes to this compound with typical reagents and conditions.

Synthetic RouteStarting MaterialsKey Reagents & ConditionsTypical YieldReaction Time
Reductive Cyclization 2-Nitro-5-methoxyphenylacetic acidFe, NH₄Cl, ethanol/water, refluxGood to Excellent2-6 hours
Fischer Indole Synthesis 4-Methoxyphenylhydrazine, Ethyl α-ketoester1. Formation of hydrazone. 2. Cyclization with PPA or Eaton's reagent. 3. Oxidation to oxindole.Moderate4-12 hours
Bischler-Möhlau Synthesis 4-Methoxyaniline, α-Halo-acyl halide1. Acylation of aniline. 2. Intramolecular Friedel-Crafts cyclization.Variable6-24 hours
Hemetsberger Synthesis 4-Methoxybenzaldehyde, Ethyl azidoacetate1. Knoevenagel condensation. 2. Thermal or photochemical cyclization. 3. Hydrolysis and decarboxylation.Good8-16 hours
Aza-Benzilic Acid Rearrangement 6-MethoxyisatinBase (e.g., NaOH or KOH), heatGood1-3 hours

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Cyclization

This protocol involves the reduction of 2-nitro-5-methoxyphenylacetic acid.

Step 1: Synthesis of 2-Nitro-5-methoxyphenylacetic acid (This starting material can be synthesized from 4-methoxyaniline through a multi-step process involving nitration, Sandmeyer reaction to introduce a cyano group, and subsequent hydrolysis.)

Step 2: Reductive Cyclization

  • To a stirred solution of 2-nitro-5-methoxyphenylacetic acid (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 1.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Signaling Pathways and Workflow Diagrams

Below are diagrams illustrating the logical flow of the synthetic pathways described.

Reductive_Cyclization_Workflow Start 4-Methoxyaniline Nitration Nitration Start->Nitration HNO3/H2SO4 Sandmeyer Sandmeyer Reaction (Diazotization & Cyanation) Nitration->Sandmeyer 1. NaNO2, HCl 2. CuCN Hydrolysis Hydrolysis Sandmeyer->Hydrolysis H3O+ Nitro_Acid 2-Nitro-5-methoxyphenylacetic acid Hydrolysis->Nitro_Acid Reductive_Cyclization Reductive Cyclization (e.g., Fe/NH4Cl) Nitro_Acid->Reductive_Cyclization Final_Product This compound Reductive_Cyclization->Final_Product

Caption: Workflow for the synthesis of this compound via Reductive Cyclization.

Fischer_Indole_Synthesis_Workflow Start_Hydrazine 4-Methoxyphenylhydrazine Hydrazone_Formation Hydrazone Formation Start_Hydrazine->Hydrazone_Formation Start_Ketoester Ethyl α-ketoester Start_Ketoester->Hydrazone_Formation Hydrazone Hydrazone Intermediate Hydrazone_Formation->Hydrazone Fischer_Cyclization Fischer Indole Synthesis (Acid Catalyst) Hydrazone->Fischer_Cyclization Indole_Ester Ethyl 6-Methoxyindole-2-carboxylate Fischer_Cyclization->Indole_Ester Oxidation Oxidation Indole_Ester->Oxidation Oxidizing Agent Final_Product This compound Oxidation->Final_Product

Caption: Workflow for the synthesis of this compound via Fischer Indole Synthesis.

Aza_Benzilic_Acid_Rearrangement_Workflow Start 4-Methoxyaniline Isatin_Synthesis Isatin Synthesis Start->Isatin_Synthesis e.g., Chloral hydrate, Hydroxylamine Isatin 6-Methoxyisatin Isatin_Synthesis->Isatin Rearrangement Aza-Benzilic Acid Rearrangement Isatin->Rearrangement Base (e.g., NaOH) Final_Product This compound Rearrangement->Final_Product

Caption: Workflow for the synthesis of this compound via Aza-Benzilic Acid Rearrangement.

References

Resolving poor solubility of 6-Methoxyoxindole in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor solubility of 6-Methoxyoxindole in bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the bioassay?

A: Precipitation of this compound in your aqueous assay buffer is likely due to its low aqueous solubility.[1] Many organic compounds, including oxindole derivatives, are highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but can precipitate when diluted into a water-based medium where their solubility limit is exceeded.[1] This is a common challenge in biological assays.[1] A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous buffer due to the significant change in solvent polarity.[1]

Q2: What is the recommended starting solvent for this compound?

A: Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent for dissolving both polar and nonpolar compounds for bioassays.[2] It is miscible with a broad range of organic solvents and water, making it a common choice for preparing stock solutions of test compounds.[2] However, it's important to be aware that even at low concentrations, DMSO can sometimes affect cell growth and viability.[2][3]

Q3: What is the maximum final concentration of DMSO I should use in my cell-based assay?

A: A final DMSO concentration of 0.5% to 1% is a generally accepted standard in the industry.[1] While some cell lines may tolerate higher concentrations, it is crucial to keep the DMSO concentration as low as possible and consistent across all experimental wells, including controls.[1][4] Higher concentrations can lead to compound precipitation and may exert toxic or off-target effects on the biological system, which could confound your results.[1] Studies have shown that DMSO concentrations above 1% can reduce readout parameters in various cell types, and even concentrations as low as 0.25% and 0.5% can have inhibitory or stimulatory effects depending on the cell type.[3]

Q4: How can I determine the solubility of this compound in my specific assay buffer?

A: You can perform a kinetic solubility assay using nephelometry. This involves preparing a serial dilution of your this compound stock solution in your assay buffer and measuring the light scattered by any resulting precipitate. The concentration at which the light scattering signal sharply increases above the baseline indicates the kinetic solubility limit.[1]

Troubleshooting Guide

Issue: Compound precipitates immediately upon dilution into aqueous buffer.
Possible Cause Recommended Solution
Exceeding Aqueous Solubility Limit: The final concentration of this compound is above its solubility limit in the assay buffer.[1]Perform a serial dilution to find the maximum soluble concentration in your specific assay buffer. Consider lowering the highest concentration used in your experiments.[1]
Solvent Shock: The rapid change in polarity from a high-concentration DMSO stock to the aqueous buffer causes the compound to crash out of solution.[1]Use a stepwise dilution protocol. Instead of a single large dilution, perform serial dilutions in your assay buffer. Also, ensure rapid and thorough mixing upon addition to the final assay well.[5]
Suboptimal Buffer Composition: The pH or other components of your assay buffer may negatively affect the solubility of this compound.[1]Evaluate your buffer's composition. Test the solubility at different pH values if your compound is ionizable. If the buffer contains components that might react with your compound, consider using a simpler buffer system for initial solubility tests.[1]
Issue: Compound precipitates over the course of the experiment.
Possible Cause Recommended Solution
Temperature Fluctuations: Changes in temperature can affect solubility, especially for compounds stored at low temperatures and then brought to room or incubator temperature.Equilibrate all solutions to the assay temperature before mixing.[6] For stock solutions stored in the freezer, allow them to fully thaw and vortex before use to ensure homogeneity.
Compound Instability: The compound may be degrading over time in the aqueous buffer, leading to the formation of less soluble byproducts.Assess the stability of this compound in your assay buffer over the time course of your experiment. This can be done using techniques like HPLC.
Interaction with Assay Components: The compound may be binding to plastics or interacting with other components in the assay medium, such as serum proteins, leading to precipitation.[1]Test solubility in the presence and absence of serum. If solubility is better with serum, ensure consistent serum lots. If it's worse, consider reducing the serum concentration or using purified proteins like BSA if compatible with your assay.[1]

Data Presentation

Table 1: General Cytotoxicity of Common Organic Solvents

This table provides a summary of the maximum tolerated concentration (MTC) and the half-maximal inhibitory concentration (IC50) for several common solvents across different cell lines. This information can help in selecting an appropriate vehicle and its maximum concentration for your experiments.

SolventCell LineMTC (% v/v)IC50 (% v/v)
Ethanol (EtOH) HaCaT, A-375, A-431> 2> 2
Dimethyl Sulfoxide (DMSO) A-3751.092.60
Dimethylformamide (DMF) CCL-1, HaCaT0.030.12 - 0.67
Polyethylene Glycol (PEG-400) A-4310.890.63 - 2.60

Data adapted from a comparative study on solvent cytotoxicity.[7] MTC and IC50 values can vary significantly between different cell lines.

Table 2: Recommended Final Concentrations of Ethanol in BEAS-2B Cell Assays

This table provides practical non-interference thresholds for ethanol in assays using BEAS-2B cells.

Assay TypeDurationRecommended Max. Ethanol Conc. (% v/v)
Viability Assays (e.g., MTS)24 hours≤ 0.5
Viability Assays (e.g., MTS)48 hours≤ 0.25
Inflammatory Endpoint Assays (e.g., IL-8 release)24 hours≤ 0.05

Data derived from a study on the impact of ethanol as a vehicle for water-insoluble pollutants.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the best practices for preparing a concentrated stock solution of a poorly soluble compound.

  • Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of this compound.[8][9]

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). Use a volumetric flask for precise volume measurement.[9][10]

  • Complete Dissolution: Ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming or sonication in a water bath.[5][8] Visually inspect the solution for any undissolved particulates.

  • Storage: Store the stock solution in small aliquots in amber vials to protect from light and prevent repeated freeze-thaw cycles.[5][10] Store at -20°C or -80°C for long-term stability.

Protocol 2: Vehicle Control Experiment

It is crucial to include a vehicle-only control in your bioassays to determine if the observed effects are due to the compound or the solvent.[11]

  • Prepare Vehicle Control: Prepare a solution containing the same concentration of the vehicle (e.g., DMSO) as is present in the highest concentration of your test compound.[11]

  • Treatment: Treat a set of cells with the vehicle control under the same conditions as the cells treated with this compound.[11]

  • Negative Control: Include a negative control of untreated cells (cells with media only) to serve as a baseline.[11]

  • Data Analysis: Compare the response of the vehicle-treated cells to the untreated cells.[12] If there is a significant difference, the effect of the vehicle must be accounted for when analyzing the data from the compound-treated cells.[13]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Troubleshooting Workflow for Poor Solubility A Start: this compound Precipitation Observed B Prepare High-Concentration Stock in 100% DMSO A->B C Test Serial Dilutions in Assay Buffer B->C D Precipitation Still Occurs? C->D E Optimize Assay Buffer (pH, co-solvents) D->E Yes H Proceed with Bioassay D->H No F Re-evaluate Solubility E->F G Precipitation Resolved? F->G G->H Yes I Consider Alternative Solubilization (e.g., cyclodextrins) G->I No

Caption: A logical workflow for troubleshooting the poor solubility of this compound.

signaling_pathway cluster_1 Hypothetical Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Methoxyoxindole This compound Methoxyoxindole->PI3K Inhibition

Caption: A hypothetical signaling pathway where this compound acts as a PI3K inhibitor.

References

Minimizing side reactions during 6-Methoxyoxindole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of 6-methoxyoxindole. Our aim is to help you minimize side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the functionalization of this compound?

The primary side reactions encountered during the functionalization of this compound are:

  • C3-Alkylation: Competition between N-alkylation and C3-alkylation is a major challenge. The C3 position of the oxindole ring is nucleophilic and can react with electrophiles, leading to a mixture of N- and C3-functionalized products.[1]

  • O-Demethylation: The 6-methoxy group can be cleaved under certain conditions, particularly when using strong Lewis acids like boron tribromide (BBr₃), leading to the formation of the corresponding 6-hydroxyoxindole.[2][3]

  • Over-alkylation: In some cases, dialkylation can occur, particularly at the C3 position if it remains acidic after initial functionalization.

  • Oxidation: The oxindole core is susceptible to oxidation, which can lead to decomposition and the formation of undesired byproducts, especially under harsh oxidative conditions.[4][5]

  • Ring-opening: Under strongly basic or acidic conditions, the lactam ring of the oxindole can be susceptible to hydrolysis or other ring-opening reactions.

Q2: How can I selectively achieve N-functionalization over C3-functionalization?

Achieving high selectivity for N-functionalization is a common goal. The choice of base and solvent system is critical in directing the reaction towards the desired product. Generally, conditions that favor the formation of the nitrogen anion (indolate) will promote N-alkylation.

Key Strategies:

  • Choice of Base: Strong, non-nucleophilic bases are preferred for deprotonating the nitrogen atom. Sodium hydride (NaH) is a commonly used base for this purpose.

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are known to favor N-alkylation.[1] These solvents help to solvate the cation of the base, leaving the nitrogen anion more accessible for reaction.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product, which is often the N-alkylated isomer.

Q3: I am observing cleavage of the 6-methoxy group. How can I prevent this?

O-demethylation is a significant side reaction, especially when using strong Lewis acids for activation or deprotection steps.

Preventative Measures:

  • Avoid Strong Lewis Acids: If possible, choose alternative reagents to strong Lewis acids like BBr₃, particularly if the methoxy group needs to be preserved.

  • Milder Reagents: If a Lewis acid is necessary, consider using milder alternatives or carefully controlling the stoichiometry and reaction temperature.

  • Protecting Groups: In multi-step syntheses, it may be beneficial to protect the phenol group if the methoxy group is introduced early and subsequent steps involve harsh, acidic conditions.

Troubleshooting Guides

Problem 1: Low Yield and a Mixture of N- and C3-Alkylated Products

Symptoms:

  • TLC or LC-MS analysis shows two major products corresponding to the N- and C3-alkylated isomers.

  • The overall yield of the desired product is low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Base Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the nitrogen.
Incorrect Solvent Use a polar aprotic solvent such as DMF or THF to favor N-alkylation. Avoid protic solvents which can protonate the nitrogen anion.
Reaction Temperature Too High Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.
Slow Addition of Electrophile Add the electrophile slowly to the deprotonated this compound solution to maintain a low concentration of the electrophile and favor reaction at the more nucleophilic nitrogen.
Problem 2: Formation of 6-Hydroxyoxindole as a Byproduct

Symptoms:

  • Mass spectrometry analysis indicates the presence of a product with a mass corresponding to the loss of a methyl group.

  • NMR spectroscopy shows a phenolic proton signal and the absence of a methoxy signal.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Use of Strong Lewis Acids (e.g., BBr₃) Avoid using BBr₃ or other strong Lewis acids if the methoxy group needs to be retained.[2][3]
Harsh Acidic Conditions If acidic conditions are required, use milder acids or protect the methoxy group if it is not stable under the reaction conditions.
High Reaction Temperatures with Certain Reagents Some reagents may promote demethylation at elevated temperatures. Monitor the reaction at lower temperatures to see if the side reaction is suppressed.

Data Presentation

Table 1: Influence of Reaction Conditions on the Selectivity of Alkylation of Indole Derivatives (General Trends)

Base Solvent Temperature Predominant Product Reference
NaHDMFRoom Temp.N-Alkylation[1]
K₂CO₃AcetoneRefluxMixture of N- and C3-General Observation
LiHMDSTHF-78 °C to RTC3-Alkylation (often)General Observation
DBUAcetonitrileRoom Temp.N-AlkylationGeneral Observation

Note: This table represents general trends observed in indole chemistry. The optimal conditions for this compound may vary and require specific optimization.

Experimental Protocols

Key Experiment: Selective N-Alkylation of this compound

This protocol provides a general method for the selective N-alkylation of this compound using sodium hydride and an alkyl halide in DMF.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.

Visualizations

Logical Workflow for Troubleshooting Side Reactions

TroubleshootingWorkflow Troubleshooting Side Reactions in this compound Functionalization start Reaction Outcome Unsatisfactory check_byproducts Identify Byproducts (TLC, LC-MS, NMR) start->check_byproducts is_c3_alkylation Predominant C3-Alkylation? check_byproducts->is_c3_alkylation is_demethylation O-Demethylation Observed? check_byproducts->is_demethylation is_low_yield Low Yield? check_byproducts->is_low_yield is_c3_alkylation->is_demethylation No optimize_base_solvent Optimize Base and Solvent (e.g., NaH in DMF) is_c3_alkylation->optimize_base_solvent Yes is_demethylation->is_low_yield No avoid_lewis_acids Avoid Strong Lewis Acids (e.g., BBr3) is_demethylation->avoid_lewis_acids Yes check_reagents Check Reagent Purity and Stoichiometry is_low_yield->check_reagents Yes end Successful Functionalization is_low_yield->end No lower_temp Lower Reaction Temperature optimize_base_solvent->lower_temp lower_temp->end avoid_lewis_acids->end optimize_conditions Re-optimize Reaction Conditions (Time, Temperature) check_reagents->optimize_conditions optimize_conditions->end

Caption: A flowchart for troubleshooting common side reactions.

Reaction Pathway: N- vs. C3-Alkylation

AlkylationPathways Competing Alkylation Pathways of this compound start This compound base Base (e.g., NaH) anion Ambident Anion (N⁻ and C3⁻ character) base->anion Deprotonation electrophile Electrophile (R-X) n_alkylation N-Alkylated Product electrophile->n_alkylation Favored in polar aprotic solvent c3_alkylation C3-Alkylated Product electrophile->c3_alkylation Competing Pathway

Caption: N- versus C3-alkylation pathways.

References

Validation & Comparative

Comparing the biological activity of 6-Methoxyoxindole vs 5-Methoxyoxindole

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of 6-methoxyoxindole and 5-methoxyoxindole reveals distinct profiles, with the position of the methoxy group playing a crucial role in their pharmacological effects. This guide provides a comparative overview of their anticancer and anti-inflammatory properties, supported by available experimental data and detailed methodologies.

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group at either the 5- or 6-position of the oxindole ring can significantly influence the molecule's interaction with biological targets, leading to differential efficacy and mechanisms of action. This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of the subtle yet significant differences between these two isomers.

Comparative Analysis of Biological Activity

While a direct head-to-head comparison in the same study is limited in the current literature, an analysis of available data for each compound and closely related analogs allows for an insightful, albeit indirect, comparison of their biological activities.

Anticancer Activity

Both 5- and 6-methoxy-substituted indole and oxindole derivatives have demonstrated potential as anticancer agents. The cytotoxic effects are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound/Derivative ClassCell LineAssayIC50 (µM)Reference
5-Methoxyindole Derivatives
5-Methoxyindole-isatin Hybrid (5o)ZR-75 (Breast)MTT Assay1.69[1]
HT-29 (Colon)MTT Assay1.69[1]
A-549 (Lung)MTT Assay1.69[1]
Indolo[2,3-b]quinoline (MMNC)HCT116 (Colorectal)MTT Assay0.33[1]
6-Methoxyindole Derivatives
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)MCF-7 (Breast)CCK-8 Assay2.94[2]
MDA-MB-231 (Breast)CCK-8 Assay1.61[2]
A549 (Lung)CCK-8 Assay6.30[2]
HeLa (Cervical)CCK-8 Assay6.10[2]
A375 (Melanoma)CCK-8 Assay0.57[2]

Experimental Protocols

A fundamental method for assessing the cytotoxic activity of compounds like this compound and 5-methoxyoxindole is the MTT assay.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or 5-methoxyoxindole) for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, a solution of MTT is added to each well.

  • Formazan Crystal Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated from the dose-response curve.[1]

Signaling Pathways

The biological effects of methoxyoxindole derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise pathways for this compound and 5-methoxyoxindole are not extensively detailed, studies on related compounds provide valuable insights.

5-Methoxyindole Derivatives:

Derivatives of 5-methoxyindole have been shown to induce anticancer effects by modulating key signaling pathways that control cell cycle progression and apoptosis (programmed cell death). For instance, some 5-methoxyindole-isatin hybrids have been observed to cause cell cycle arrest in the G1 phase, preventing the cell from entering the DNA synthesis (S) phase.[1] Other derivatives, such as the indolo[2,3-b]quinolines, can induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation.[1]

G1_S_Phase_Inhibition G1_Phase G1 Phase S_Phase S Phase (DNA Synthesis) G1_Phase->S_Phase Progression Compound_5o 5-Methoxyindole-isatin Hybrid (5o) Compound_5o->Inhibition Inhibition->G1_Phase

Inhibition of G1 to S phase transition by a 5-methoxyindole derivative.

PI3K_AKT_mTOR_Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival MMNC Indolo[2,3-b]quinoline (MMNC) MMNC->PI3K Inhibits

Inhibition of the PI3K/AKT/mTOR pathway by an indolo[2,3-b]quinoline derivative.

6-Methoxyindole Derivatives:

Certain 6-substituted indole derivatives have been identified as inhibitors of tubulin polymerization.[2] Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and are crucial for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.

Tubulin_Polymerization_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Cell_Division Cell Division (Mitosis) Microtubules->Cell_Division Compound_3g 6-substituted-indole (3g) Compound_3g->Tubulin_Dimers Inhibits Polymerization

Inhibition of tubulin polymerization by a 6-substituted indole derivative.

Conclusion

The positioning of the methoxy group on the oxindole ring at either the 5- or 6-position critically influences the biological activity of these isomers. While direct comparative data is sparse, the available evidence for related indole and oxindole derivatives suggests that both 5-methoxy and 6-methoxy analogs are promising scaffolds for the development of novel therapeutic agents, particularly in the realm of oncology. The 5-methoxy derivatives have shown potent, broad-spectrum antiproliferative activity by targeting cell cycle and survival pathways, while 6-methoxy derivatives have demonstrated efficacy as inhibitors of tubulin polymerization. Further side-by-side studies are warranted to fully elucidate the comparative biological activities and therapeutic potential of this compound and 5-methoxyoxindole.

References

6-Methoxyoxindole vs. Other Oxindole Derivatives: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity. Among these, 6-methoxyoxindole derivatives have emerged as a particularly promising class. This guide provides an objective comparison of the anticancer performance of this compound derivatives against other notable oxindole analogues, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid in drug development and research.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxicity of various oxindole derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from multiple studies are summarized below to facilitate a direct comparison of potency across different cancer cell lines.

Table 1: Anticancer Activity of 6-Methoxyindole Derivatives
Compound Name/IdentifierDerivative TypeCancer Cell LineIC50 / GI50 (µM)Reference(s)
OXi8006 2-aryl-3-aroyl-6-methoxyindoleNCI-H460 (Lung)GI50: 0.0257 (average)[1][2]
DU-145 (Prostate)GI50: 0.0257 (average)[1][2]
SK-OV-3 (Ovarian)GI50: 0.0257 (average)[1][2]
MDA-MB-231 (Breast)GI50: 0.032[2]
HUVEC (Endothelial)GI50: 0.041[2]
Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate 3-aryl-6-methoxyindoleMCF-7 (Breast)GI50: 0.25[3][4]
A375-C5 (Melanoma)GI50: 0.33[3][4]
NCI-H460 (Lung)GI50: 0.28[3][4]
Compound 3g 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoleMCF-7 (Breast)IC50: 2.94[5]
MDA-MB-231 (Breast)IC50: 1.61[5]
A549 (Lung)IC50: 6.30[5]
HeLa (Cervical)IC50: 6.10[5]
A375 (Melanoma)IC50: 0.57[5]
B16-F10 (Melanoma)IC50: 1.69[5]
Table 2: Anticancer Activity of Other Oxindole Derivatives
Compound Name/IdentifierDerivative TypeCancer Cell LineIC50 (µM)Reference(s)
Sunitinib (SU11248) Indolin-2-one786-O (Renal)4.6[6]
ACHN (Renal)1.9[6]
Caki-1 (Renal)2.8[6]
HUVEC (Endothelial)0.04[7]
NIH-3T3 (Fibroblast)0.039 (PDGFRβ)[7]
Spirooxindole-triazole 9h SpirooxindoleMDA-MB-231 (Breast)16.8[8]
Spirooxindole-triazole 9i SpirooxindoleHepG2 (Liver)13.5[8]
Styryl-spirooxindole 9j SpirooxindoleA549 (Lung)0.89[9]
HUVEC (Endothelial)1.2[9]
Oxindole-benzothiazole 9o Hydrazide-oxindoleProstate (DU145)GI50: 2.02[10]
Hydrazide-2-oxindole 6Ec Hydrazide-oxindoleCapan-1 (Pancreatic)CC50: 8.25[11]

Mechanisms of Action and Signaling Pathways

The anticancer effects of oxindole derivatives are often attributed to their ability to interfere with key cellular processes such as cell division and signal transduction.

A prominent mechanism for 6-methoxyindole derivatives like OXi8006 is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of downstream effects, including the activation of the RhoA signaling pathway, which results in cytoskeletal reorganization and ultimately, cell cycle arrest and apoptosis.[1][12] Other tubulin-inhibiting oxindoles also induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[5][13]

dot

OXi8006_Mechanism OXi8006 OXi8006 (6-Methoxyindole derivative) Tubulin Tubulin OXi8006->Tubulin Binds to Colchicine Site Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization GEFH1 GEF-H1 Release Microtubules->GEFH1 G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest RhoA RhoA Activation GEFH1->RhoA ROCK ROCK Activation RhoA->ROCK MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P FAK_P Focal Adhesion Kinase Phosphorylation ROCK->FAK_P Cytoskeleton Cytoskeletal Reorganization (Actin Stress Fibers) MLC_P->Cytoskeleton FAK_P->Cytoskeleton Apoptosis Apoptosis Cytoskeleton->Apoptosis G2M_Arrest->Apoptosis Kinase_Inhibitor_Oxindoles Oxindole Oxindole Kinase Inhibitor (e.g., Sunitinib) RTK Receptor Tyrosine Kinases (VEGFR, PDGFR, c-KIT, FLT3) Oxindole->RTK Inhibits ATP Binding Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis MTT_Assay_Workflow A Seed cells in 96-well plate (1x10^4 cells/well) B Incubate for 24h A->B C Treat with oxindole derivatives (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution (10 µL/well) D->E F Incubate for 4h E->F G Remove medium, add DMSO (100 µL/well) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

References

Unveiling the Kinase Cross-Reactivity Profile of 6-Methoxyoxindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available kinase screening data for 6-methoxyoxindole is limited. To illustrate a comprehensive cross-reactivity analysis, this guide presents a comparative profile using the well-characterized multi-kinase inhibitor, Sunitinib, as a representative example. The data and analyses herein should be considered illustrative of the methodologies and data presentation formats used in kinase inhibitor profiling.

Comparative Kinase Inhibition Profile

A critical step in the preclinical evaluation of any potential kinase inhibitor is the assessment of its selectivity across the human kinome. Off-target activities can lead to unforeseen toxicities or provide opportunities for drug repositioning. This section compares the inhibitory activity of a hypothetical this compound screening with the known profile of Sunitinib against a panel of selected kinases. The data is presented as the percentage of control (% Control), where a lower value indicates stronger binding affinity and, consequently, higher inhibition.

Kinase TargetHypothetical this compound (% of Control @ 1 µM)Sunitinib (% of Control @ 100 nM)[1]Primary Cellular Function
On-Target Family
VEGFR251.5Angiogenesis, vasculogenesis
PDGFRβ80.9Cell growth, proliferation, and differentiation
KIT120.8Cell survival, proliferation, and differentiation
FLT3152.1Hematopoietic stem cell differentiation
Selected Off-Target Kinases
SRC4845Cell adhesion, motility, and proliferation
ABL16538Cell differentiation, division, and adhesion
LCK7262T-cell receptor signaling
EPHA2550.5Cell migration and adhesion
AMPK85High (Inhibits)[2][3]Cellular energy homeostasis
RSK178High (Inhibits)[2]Transcriptional regulation and cell survival

Data for Sunitinib is illustrative and compiled from publicly available KINOMEscan™ datasets. The specific values can vary between experiments and assay conditions.[1]

Experimental Protocols

The determination of a compound's kinase selectivity profile is paramount for its development as a therapeutic agent. Below are detailed methodologies for key experiments typically employed for such assessments.

In Vitro Kinase Competition Binding Assay (e.g., KINOMEscan™)

This method quantifies the binding of a test compound to a large panel of kinases.

1. Reagents and Materials:

  • Test Compound (e.g., this compound) dissolved in DMSO.

  • Kinase Panel: A comprehensive library of purified, DNA-tagged human kinases.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor covalently attached to a solid support.

  • Binding Buffer.

  • Wash Buffer.

  • Elution Buffer.

  • qPCR reagents.

2. Procedure: [1]

  • Preparation: A solution of the test compound is prepared in the appropriate buffer.

  • Binding Reaction: The test compound, the DNA-tagged kinase, and the immobilized ligand are combined in the wells of a microplate. The test compound and the immobilized ligand compete for binding to the kinase.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.[1]

  • Washing: The solid support is washed to remove any unbound kinase and the test compound.[1]

  • Elution: The kinase bound to the solid support is eluted.[1]

  • Quantification: The amount of the eluted, DNA-tagged kinase is measured using real-time quantitative PCR (qPCR). The quantity of kinase detected is inversely proportional to the binding affinity of the test compound.[1]

3. Data Analysis: The amount of kinase in the test sample is compared to a DMSO control (vehicle) to calculate the percentage of control (% Control). A lower % Control value signifies a stronger interaction between the test compound and the kinase.[1]

In Vitro Radiometric Kinase Assay

This assay measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

1. Reagents and Materials:

  • Test Compound (e.g., this compound) in DMSO.

  • Purified active kinase.

  • Kinase-specific substrate (peptide or protein).

  • [γ-³³P]ATP or [γ-³²P]ATP.

  • Kinase reaction buffer.

  • Stop solution (e.g., phosphoric acid).

  • Phosphocellulose filter plates.

  • Scintillation counter.

2. Procedure:

  • Reaction Setup: The kinase, substrate, and test compound are pre-incubated in the kinase reaction buffer in a microplate.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped by the addition of a stop solution.

  • Separation: The reaction mixture is transferred to a phosphocellulose filter plate, where the phosphorylated substrate binds to the filter, and the unincorporated radiolabeled ATP is washed away.

  • Detection: The amount of radioactivity on the filter is quantified using a scintillation counter.

3. Data Analysis: The activity of the kinase in the presence of the test compound is compared to the activity in a control (DMSO) to determine the percentage of inhibition. IC50 values are then calculated by fitting the data to a dose-response curve.

Visualizations

To further elucidate the experimental process and the biological context of kinase inhibition, the following diagrams are provided.

G cluster_workflow KINOMEscan™ Experimental Workflow A Test Compound + DNA-Tagged Kinase + Immobilized Ligand B Competitive Binding A->B C Wash Unbound Components B->C D Elute Bound Kinase C->D E Quantify Kinase via qPCR D->E F Data Analysis (% Control) E->F

Caption: KINOMEscan™ Experimental Workflow.

G cluster_pathway Simplified VEGFR2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor This compound (or Sunitinib) Inhibitor->VEGFR2

Caption: Simplified VEGFR2 Signaling Pathway Inhibition.

References

Validation of a Bioassay for 6-Methoxyoxindole Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of a bioassay to measure the activity of 6-Methoxyoxindole. Due to the limited availability of established, specific bioassays for this compound, this document outlines a validation process by comparing existing methods for related indole compounds and adhering to general principles of in-vitro bioassay validation. The experimental data presented is illustrative to guide researchers in their validation studies.

Comparison of Indole Detection Assays

Several methods exist for the detection of indole and its derivatives, which can be adapted and validated for measuring this compound activity. The choice of assay depends on the required specificity, sensitivity, and the complexity of the biological sample.

ParameterKovács AssayEhrlich's AssayHydroxylamine-Based Assay (HIA)Proposed this compound Bioassay (Hypothetical)
Principle Reaction of p-dimethylaminobenzaldehyde with the indole nucleus in an acidic environment.Similar to Kovács but with a more sensitive formulation.Specific reaction between hydroxylamine and unsubstituted indole.Enzyme inhibition or receptor binding assay.
Specificity Non-specific, reacts with various indole-containing compounds.[1][2]Also non-specific, detects indole and its derivatives.[3][4]Specific for indole, does not detect other naturally-occurring indole analogs.[5]High, designed to specifically measure this compound interaction with its target.
Sensitivity High, but prone to interference.[1]More sensitive than Kovács reagent.[3][4]Capable of detecting microgram amounts of indole.[5]High, capable of detecting nanomolar to picomolar concentrations.
Linear Range Variable, dependent on interfering substances.Wider than Kovács, but still susceptible to matrix effects.Defined linear range suitable for quantification.Wide linear range with a high coefficient of determination (R² > 0.99).
Precision (CV%) < 15%< 10%< 5%< 5%
Robustness Sensitive to changes in pH and reagent concentration.Less robust due to flammable and toxic solvents.[4]More robust due to higher specificity.High, with minimal variation to minor changes in experimental parameters.
Application Qualitative or semi-quantitative detection of indole-producing bacteria.[1]Recommended for bacteria that produce low levels of indole.[4]Quantitative measurement of indole in complex biological samples like fecal matter.[5]Quantitative measurement of this compound activity in drug discovery and development.

Experimental Protocols

Kovács Assay Protocol
  • Reagent Preparation : Dissolve 5g of p-dimethylaminobenzaldehyde in 75ml of amyl alcohol, then slowly add 25ml of concentrated hydrochloric acid. Store in a brown bottle at 4°C.

  • Sample Preparation : Culture bacteria in a tryptophan-rich broth for 24-48 hours.

  • Assay Procedure : Add 0.5 ml of Kovács reagent to the bacterial culture.

  • Detection : Observe for the development of a red or pink layer at the top. A positive result is indicated by a color change within 1-3 minutes.[4]

Ehrlich's Assay Protocol
  • Reagent Preparation : Dissolve 1g of p-dimethylaminobenzaldehyde in 95ml of 95% ethanol, then add 20ml of concentrated hydrochloric acid.

  • Sample Preparation : Inoculate a tryptone broth tube with the test organism and incubate for 24-48 hours.

  • Assay Procedure : Add 1 ml of xylene or ether to the culture, vortex, and allow the layers to separate. Add 0.5 ml of Ehrlich's reagent down the side of the tube.

  • Detection : A red ring between the solvent and aqueous layers indicates a positive test.[4]

Hydroxylamine-Based Indole Assay (HIA) Protocol
  • Reagent Preparation : Prepare a solution of hydroxylamine-HCl.

  • Sample Preparation : Prepare biological samples (e.g., fecal extracts, bacterial cultures) and standards.

  • Assay Procedure : Mix the sample with the hydroxylamine reagent.

  • Detection : Measure the absorbance at a specific wavelength to quantify the amount of indole. This method is noted for its specificity for indole over other analogs like 3-methylindole (skatole).[1][5]

Mandatory Visualizations

Hypothetical Signaling Pathway for this compound

This compound, as an indole derivative, could potentially act as an inhibitor of specific signaling pathways involved in cell proliferation and inflammation, such as a kinase cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Inhibitor Inhibitory Protein (e.g., IκB) Kinase2->Inhibitor Phosphorylates (leading to degradation) TranscriptionFactor Transcription Factor (e.g., NF-κB) Gene Target Gene Expression TranscriptionFactor->Gene Promotes Transcription Inhibitor->TranscriptionFactor Inhibits M6O This compound M6O->Kinase2 Inhibits

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of a cytoplasmic kinase.

Experimental Workflow for Bioassay Validation

The validation of a new bioassay for this compound activity should follow a structured approach to ensure the method is reliable and reproducible.[6][7]

G cluster_internal Internal Validation Parameters start Preliminary Development (Define endpoints, select method) feasibility Feasibility Experiments (Initial testing of protocol) start->feasibility internal_validation Internal Validation (Within-laboratory assessment) feasibility->internal_validation precision Precision (Repeatability & Reproducibility) internal_validation->precision accuracy Accuracy (Trueness) internal_validation->accuracy linearity Linearity & Range internal_validation->linearity specificity Specificity & Selectivity internal_validation->specificity robustness Robustness internal_validation->robustness external_validation External Validation (Inter-laboratory comparison) end Validated Bioassay external_validation->end robustness->external_validation

Caption: A structured workflow for the validation of a new bioassay.

Conclusion

The validation of a bioassay for this compound activity requires a systematic approach. While specific assays for this compound are not readily found in current literature, the principles of bioassay validation and methodologies used for similar indole compounds provide a strong foundation. Researchers should focus on key validation parameters such as specificity, sensitivity, linearity, precision, and robustness to ensure the development of a reliable and accurate assay for quantifying the biological activity of this compound.

References

Comparative Docking Analysis of 6-Methoxyoxindole Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the molecular docking studies of 6-methoxyoxindole derivatives against key protein kinase targets implicated in cancer: Aurora A kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The objective is to furnish researchers, scientists, and drug development professionals with a succinct overview of their potential as kinase inhibitors, supported by available quantitative data and detailed experimental methodologies.

I. Overview of this compound Derivatives as Kinase Inhibitors

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The introduction of a methoxy group at the 6-position can significantly influence the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for target proteins. This guide synthesizes findings from in silico studies to compare the performance of this compound derivatives with other oxindole-based compounds.

II. Data Presentation: Comparative Docking Scores and Biological Activity

The following tables summarize the quantitative data from docking studies and in vitro assays for this compound derivatives and related compounds against Aurora A kinase and VEGFR-2.

Table 1: Docking Scores and Inhibitory Activity against Aurora A Kinase

Compound IDSubstitution PatternTarget ProteinDocking Score (GScore, kcal/mol)In Vitro IC50 (µM)Reference CompoundReference IC50 (µM)
6g This compound derivativeAurora A Kinase-8.2< 5--
6a Oxindole derivativeAurora A Kinase-7.9< 5--
6f Oxindole derivativeAurora A Kinase-7.6< 5--
6m Oxindole derivativeAurora A Kinase-7.7< 5--
RPM304 Oxindole derivativeAurora A KinaseNot provided0.038RPM3050.020
RPM304 Oxindole derivativeAurora B KinaseNot provided0.99--

Data for compounds 6a, 6f, 6g, and 6m are sourced from a study on isatin hybrids as inhibitors of Aurora A kinase[1]. Data for RPM304 and RPM305 are from a hit-to-lead optimization study of oxindole inhibitors of Aurora A[2].

Table 2: Comparative Docking Data for Oxindole Derivatives against VEGFR-2

Compound IDGeneral StructureTarget ProteinDocking Score (kcal/mol)Alternative CompoundDocking Score (kcal/mol)
Compound 12 Oxindole-basedVEGFR-2Not providedTamoxifenNot provided
Compound 5b Benzylideneindolon-2-oneVEGFR-2Not provided--
Compound 7l Indole/isatin conjugateABL KinaseNot providedImatinibNot provided

This table provides a qualitative comparison based on reported inhibitory activities. Quantitative docking scores for a direct comparison were not available in the searched literature. The studies highlight the potential of various oxindole scaffolds as VEGFR-2 inhibitors[3][4].

III. Experimental Protocols

The methodologies outlined below are a synthesis of protocols reported in studies of oxindole derivatives.

A. Molecular Docking Protocol (General)

A common approach for docking oxindole derivatives involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., Aurora A kinase, VEGFR-2) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.

  • Ligand Preparation: The 2D structures of the this compound derivatives and comparative compounds are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligands is performed using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the binding pocket. For instance, in a study on oxindole derivatives against the COVID-19 main protease, the grid center was set to X = -10.6241, Y = 15.4211, and Z = 68.2623 with a grid resolution of 0.30 Å[4].

  • Docking Simulation: A molecular docking program such as AutoDock, Glide, or Molegro Virtual Docker is used to predict the binding conformation and affinity of the ligands within the protein's active site. The docking algorithm explores various possible conformations and orientations of the ligand.

  • Scoring and Analysis: The binding affinity is estimated using a scoring function, which typically provides a value in kcal/mol (e.g., GScore). The poses with the best scores are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. For example, in one study, the MolDock score was used for ranking inhibitor poses[4].

B. In Vitro Kinase Assay (General Protocol)

To validate the in silico docking results, in vitro kinase assays are performed:

  • Enzyme and Substrate Preparation: Recombinant human kinase (e.g., Aurora A, VEGFR-2) and a suitable substrate are prepared in an assay buffer.

  • Compound Preparation: The this compound derivatives and reference inhibitors are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with varying concentrations of the test compounds.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using methods such as fluorescence, luminescence, or radioactivity.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a suitable equation.

IV. Visualization of Methodologies

The following diagrams illustrate the typical workflows and conceptual relationships in comparative docking studies.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation protein_prep Protein Preparation (PDB Download, Cleaning) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (AutoDock, Glide, etc.) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (Binding Energy, IC50) docking->scoring interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) scoring->interaction_analysis invitro In Vitro Validation (Kinase Assays) scoring->invitro

Caption: Workflow of a typical molecular docking study.

G This compound This compound Aurora A Kinase Aurora A Kinase This compound->Aurora A Kinase Binds VEGFR-2 VEGFR-2 This compound->VEGFR-2 Binds Other Oxindoles Other Oxindoles Other Oxindoles->Aurora A Kinase Compared Other Oxindoles->VEGFR-2 Compared Standard Inhibitors Standard Inhibitors Standard Inhibitors->Aurora A Kinase Compared Standard Inhibitors->VEGFR-2 Compared

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Oxindole-Based Kinase Inhibitors

The oxindole scaffold is a cornerstone in the development of potent and selective kinase inhibitors, forming the structural basis for numerous approved and investigational drugs. 6-Methoxyoxindole represents a fundamental building block within this class of compounds, with its substituted derivatives demonstrating a wide range of kinase inhibitory profiles. This guide provides a head-to-head comparison of prominent kinase inhibitors that share the oxindole core, highlighting the impact of structural modifications on their activity and selectivity. We will delve into the quantitative inhibitory data, detailed experimental methodologies, and the intricate signaling pathways they modulate.

Quantitative Comparison of Inhibitory Activity

The in vitro inhibitory activity of kinase inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific enzyme. Below is a summary of the IC50 values for three well-characterized oxindole-based kinase inhibitors—SU6656, Sunitinib, and Vandetanib—against a panel of key kinases implicated in cancer and other diseases.

Kinase TargetSU6656 IC50 (nM)Sunitinib IC50 (nM)Vandetanib IC50 (nM)
VEGFR2 (KDR) >10,00080[1][2]40[3][][5]
PDGFRβ >10,0002[1][2]1100[3]
Src 280[6][7]>10,000>10,000
Fyn 170[6][7]--
Lyn 130[6][7]--
Yes 20[6][7]--
c-Kit -->10,000
FLT3 -50 (ITD), 30 (Asp835)[1]-
EGFR >10,000>10,000500[3][5]
RET --130[5]

Signaling Pathways and Inhibitor Action

Kinase inhibitors exert their effects by blocking the phosphorylation cascade within specific signaling pathways that are often dysregulated in disease. The inhibitors discussed here target pathways crucial for cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, EGFR, RET) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 Src_family Src Family Kinases Src_family->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Sunitinib Sunitinib Sunitinib->RTK Inhibits VEGFR, PDGFR Vandetanib Vandetanib Vandetanib->RTK Inhibits VEGFR, EGFR, RET SU6656 SU6656 SU6656->Src_family Inhibits Src, Fyn, Lyn, Yes

Figure 1: Simplified signaling pathways targeted by oxindole-based kinase inhibitors.

Experimental Protocols

The generation of reliable and reproducible data is paramount in drug discovery. Below are detailed methodologies for key experiments used to characterize kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase by measuring the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., VEGFR2, Src)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted test compound or DMSO (vehicle control).

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Kinase_Prep Prepare Kinase, Substrate, and ATP Solutions Add_Kinase Add Kinase and Pre-incubate Kinase_Prep->Add_Kinase Add_Compound->Add_Kinase Add_Sub_ATP Initiate Reaction with Substrate and ATP Add_Kinase->Add_Sub_ATP Incubate_Reaction Incubate at 30°C Add_Sub_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_ADP Incubate 40 min Add_ADP_Glo->Incubate_ADP Add_Detection Add Kinase Detection Reagent Incubate_ADP->Add_Detection Incubate_Detection Incubate 30 min Add_Detection->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence Plot_Data Plot Dose-Response Curve Read_Luminescence->Plot_Data Calculate_IC50 Determine IC50 Plot_Data->Calculate_IC50

Figure 2: Workflow for a luminescence-based biochemical kinase inhibition assay.
Cellular Kinase Phosphorylation Assay (ELISA-Based)

This cell-based assay measures the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cell line expressing the target kinase and its substrate

  • 96-well cell culture plates

  • Test compounds

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody for the substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and incubate to allow for attachment.

    • Treat the cells with various concentrations of the test compounds. Include appropriate controls.

    • Incubate for the desired treatment period.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add cell lysis buffer to each well and incubate on ice to prepare cell lysates.

  • ELISA:

    • Transfer the cell lysates to the pre-coated ELISA plate.

    • Incubate to allow the substrate to bind to the capture antibody.

    • Wash the plate and add the phospho-specific detection antibody.

    • Incubate and wash, then add the HRP-conjugated secondary antibody.

    • Incubate and wash, then add the TMB substrate and incubate for color development.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Concluding Remarks

The oxindole scaffold, exemplified by the basic structure of this compound, is a versatile platform for the design of potent and selective kinase inhibitors. The comparative data for SU6656, Sunitinib, and Vandetanib demonstrate how modifications to the core oxindole structure can dramatically alter the kinase inhibitory profile, leading to compounds with distinct therapeutic applications. While SU6656 exhibits high selectivity for Src family kinases, Sunitinib and Vandetanib are multi-targeted inhibitors with potent activity against receptor tyrosine kinases crucial for angiogenesis. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of novel oxindole-based kinase inhibitors, facilitating the development of next-generation targeted therapies.

References

A Comparative Guide to Validating the Purity of Synthesized 6-Methoxyoxindole by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. 6-Methoxyoxindole, a key heterocyclic scaffold in medicinal chemistry, requires robust analytical methods for its quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity validation of synthesized this compound, complete with experimental protocols and supporting data.

Introduction to Purity Validation

The synthesis of this compound, like many multi-step organic syntheses, can result in a variety of impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities present at levels of 0.1% or higher. Therefore, a highly sensitive and specific analytical method is paramount.

This guide focuses on a common synthetic route to this compound, the palladium-catalyzed intramolecular α-arylation of an N-aryl-α-chloroacetamide, to identify potential process-related impurities. The primary starting materials for this synthesis are 4-methoxyaniline and chloroacetyl chloride.

Potential Impurities in this compound Synthesis

Based on the chosen synthetic pathway, the following potential impurities should be monitored during purity analysis:

  • Impurity A: 4-Methoxyaniline: Unreacted starting material.

  • Impurity B: N-(4-methoxyphenyl)-2-chloroacetamide: The key intermediate in the synthesis. Incomplete cyclization would result in its presence.

  • Impurity C: Isomeric Oxindoles: Depending on the reaction conditions, trace amounts of other methoxyoxindole isomers could potentially form.

  • Impurity D: Degradation Products: Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) should be performed to identify potential degradation products that might form during storage or formulation.

Comparative HPLC and UPLC Methodologies

Both HPLC and UPLC are powerful chromatographic techniques for purity assessment. UPLC, with its use of sub-2 µm stationary phase particles, offers significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC.[1][2][3][4]

Proposed Method 1: Reversed-Phase HPLC

This method is a robust and widely accessible technique for the analysis of moderately polar compounds like this compound and its potential impurities.

Alternative Method 2: Reversed-Phase UPLC

This method provides a high-throughput alternative with enhanced resolution and sensitivity, which is particularly beneficial for detecting trace-level impurities.[1][2][3][4]

Data Presentation: Method Performance Comparison

The following table summarizes the key performance parameters of the proposed HPLC method and the alternative UPLC method for the analysis of this compound and its potential impurities.

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Reversed-Phase UPLC
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-30 min: 20% B0-1 min: 20% B1-5 min: 20-80% B5-6 min: 80% B6-7 min: 20% B
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL2 µL
Run Time 30 minutes7 minutes
Resolution (Main Peak & Closest Impurity) > 2.0> 2.5
Tailing Factor (Main Peak) < 1.5< 1.2
Linearity (R²) > 0.999> 0.999
LOD ~0.01%~0.005%
LOQ ~0.03%~0.015%

Experimental Protocols

Sample Preparation

Accurately weigh and dissolve the synthesized this compound in the mobile phase (initial conditions) to a final concentration of 1.0 mg/mL. For the determination of impurities, a concentration of 0.1 mg/mL is recommended. Prepare individual standard solutions of potential impurities (if available) at a concentration of approximately 0.1% of the main analyte concentration.

Method 1: Reversed-Phase HPLC Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: Linearly increase to 80% B

    • 20-25 min: Hold at 80% B

    • 25-30 min: Return to 20% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method 2: Reversed-Phase UPLC Protocol
  • Instrumentation: A UPLC system capable of operating at high pressures, equipped with a binary pump, autosampler, column manager, and UV detector.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in UPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-5 min: Linearly increase to 80% B

    • 5-6 min: Hold at 80% B

    • 6-7 min: Return to 20% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

Mandatory Visualizations

HPLC_Workflow cluster_synthesis Synthesis & Sample Prep cluster_hplc HPLC Analysis cluster_data Data Analysis synthesis Synthesized This compound dissolution Dissolve in Mobile Phase synthesis->dissolution injection Inject Sample dissolution->injection separation C18 Column Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Purity Report integration->report

Caption: HPLC workflow for purity validation of this compound.

Logical_Relationship cluster_synthesis_path Synthesis Pathway cluster_impurities Potential Impurities start_materials Starting Materials (4-Methoxyaniline, Chloroacetyl Chloride) intermediate Intermediate (N-(4-methoxyphenyl)-2-chloroacetamide) start_materials->intermediate imp_a Impurity A (Unreacted Starting Material) start_materials->imp_a product Product (this compound) intermediate->product imp_b Impurity B (Unreacted Intermediate) intermediate->imp_b imp_c Impurity C (Isomeric By-products) product->imp_c

Caption: Logical relationship of synthesis and potential impurities.

Conclusion

Both the proposed HPLC and UPLC methods are suitable for the purity validation of synthesized this compound. The choice between the two will depend on the specific needs of the laboratory. The HPLC method offers a reliable and robust analysis that can be performed on widely available instrumentation. In contrast, the UPLC method provides a significant improvement in throughput, resolution, and sensitivity, making it the preferred choice for high-throughput screening, trace impurity analysis, and method development optimization. For routine quality control in a production environment, the speed and efficiency of the UPLC method can lead to significant cost and time savings. Regardless of the chosen method, proper validation according to ICH guidelines is essential to ensure the generation of accurate and reliable data for regulatory submissions.

References

Assessing Kinase Inhibitor Specificity in Cellular Assays: A Comparative Guide to Oxindole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount to generating reliable experimental data and developing safe and effective therapeutics. This guide provides a comparative analysis of two well-characterized compounds containing an oxindole-related core structure, BI-D1870 and T0070907, to illustrate the principles and methodologies for assessing inhibitor specificity in cellular assays.

While the initial compound of interest, 6-Methoxyoxindole, is a commercially available research chemical, a comprehensive search of scientific literature and databases did not yield specific data on its cellular targets or mechanism of action. The oxindole scaffold, however, is a privileged structure in medicinal chemistry and is found in numerous kinase inhibitors.[1][2][3][4][5] Therefore, this guide will focus on BI-D1870, a known p90 ribosomal S6 kinase (RSK) inhibitor, and T0070907, a potent peroxisome proliferator-activated receptor gamma (PPARγ) antagonist, as exemplary compounds to demonstrate the assessment of cellular specificity.

Compound Overview and Primary Targets

BI-D1870 is a potent, ATP-competitive inhibitor of the RSK family of serine/threonine kinases (RSK1, RSK2, RSK3, and RSK4).[6][7][8][9][10][11] RSK isoforms are downstream effectors of the MAPK/ERK signaling pathway and are involved in the regulation of various cellular processes, including cell growth, proliferation, and survival.

T0070907 is a high-affinity and selective antagonist of PPARγ, a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.[12][13][14][15][16][17][18] It is not expected to have primary kinase targets, making it an excellent negative control for assessing off-target effects in kinase inhibitor profiling assays.

Comparative Data on Potency and Specificity

The following tables summarize the in vitro potency and selectivity of BI-D1870 and T0070907 against their primary targets and a panel of other kinases.

Table 1: In Vitro Potency of BI-D1870 against RSK Isoforms

TargetIC50 (nM)
RSK131
RSK224
RSK318
RSK415

Data from Sapkota et al. (2007).[6]

Table 2: Selectivity Profile of BI-D1870 against a Panel of Kinases

Kinase% Inhibition at 1 µM
RSK1 >95%
RSK2 >95%
PLK1~70%
Aurora B<10%
CDK2/cyclin A<10%
GSK3β<10%
Lck<10%
MST2<10%
PKA<5%
PKBα (Akt1)<5%

Data adapted from Sapkota et al. (2007) and other sources.[6][7][8]

Table 3: Potency of T0070907 against its Primary Target

TargetIC50 (nM)
PPARγ1

Data from Lee et al. (2002).[15][17]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the biological context and experimental approaches for assessing specificity, the following diagrams are provided.

RSK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK p90 RSK ERK->RSK Substrates Cytosolic & Nuclear Substrates RSK->Substrates Response Cellular Responses (Growth, Proliferation, Survival) Substrates->Response BID1870 BI-D1870 BID1870->RSK Inhibition

Caption: Simplified MAPK/ERK signaling pathway leading to the activation of p90 RSK.

Kinase_Inhibitor_Specificity_Workflow start Start: Compound of Interest biochem Biochemical Kinase Profiling (e.g., KINOMEscan) start->biochem data_analysis1 Data Analysis: Determine in vitro IC50/Kd values and initial selectivity biochem->data_analysis1 cell_based Cell-Based Target Engagement (e.g., NanoBRET, CETSA) data_analysis1->cell_based data_analysis2 Data Analysis: Determine cellular potency (EC50) and target engagement cell_based->data_analysis2 phenotypic Phenotypic Assays (e.g., Cell Proliferation, Western Blot for downstream signaling) data_analysis2->phenotypic off_target Off-Target Validation (e.g., Proteome-wide analysis) data_analysis2->off_target data_analysis3 Data Analysis: Correlate target engagement with cellular phenotype phenotypic->data_analysis3 conclusion Conclusion: Assess overall specificity and potential off-target effects data_analysis3->conclusion off_target->conclusion

Caption: Experimental workflow for assessing kinase inhibitor specificity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to determine inhibitor specificity.

Protocol 1: In Vitro Kinase Profiling (Example: KINOMEscan™)

This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

  • Assay Principle: DNA-tagged kinases are incubated with the test compound and an immobilized ligand in a 384-well plate. The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of bound kinase indicates displacement by the test compound.

  • Procedure:

    • Prepare a stock solution of the test compound (e.g., BI-D1870 or T0070907) in DMSO.

    • Perform serial dilutions to achieve the desired final assay concentrations.

    • Add the diluted compound to the assay plates containing the kinase panel.

    • Incubate for a specified time at room temperature to allow for binding equilibrium.

    • Wash the plates to remove unbound kinase.

    • Elute the bound kinase and quantify the corresponding DNA tag using qPCR.

  • Data Analysis:

    • Calculate the percentage of kinase bound to the immobilized ligand relative to a DMSO control.

    • Determine the dissociation constant (Kd) or the concentration that causes 50% inhibition (IC50) for each kinase interaction.

    • Visualize the data using a dendrogram (e.g., TREEspot™) to represent the kinome-wide selectivity.

Protocol 2: Cellular Target Engagement (Example: NanoBRET™ Target Engagement Assay)

This assay measures the extent and duration of compound binding to a specific target protein in living cells.

  • Assay Principle: The target protein is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the active site of the target protein is added. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein (e.g., NanoLuc®-RSK1).

    • Plate the transfected cells in a 96- or 384-well plate.

    • Add the NanoBRET™ tracer and the test compound at various concentrations.

    • Incubate the plate under standard cell culture conditions.

    • Add the Nano-Glo® substrate to measure both donor (luciferase) and acceptor (tracer) emission.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of the test compound concentration.

    • Determine the cellular EC50 value, which represents the concentration of the compound required to occupy 50% of the target protein.

Protocol 3: Western Blotting for Downstream Signaling

This method is used to assess the functional consequences of target inhibition by measuring the phosphorylation status of downstream substrates.

  • Procedure:

    • Culture cells to the desired confluency and serum-starve overnight if necessary.

    • Pre-treat the cells with various concentrations of the inhibitor (e.g., BI-D1870) for a specified time.

    • Stimulate the cells with an appropriate agonist (e.g., EGF or PMA to activate the ERK-RSK pathway) for a short period.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target substrate (e.g., phospho-CREB and total CREB for RSK activity).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Determine the IC50 of the inhibitor for the downstream signaling event.

Conclusion

The assessment of inhibitor specificity is a multi-faceted process that requires the integration of data from various biochemical and cellular assays. By comparing a known kinase inhibitor like BI-D1870 with a non-kinase targeted compound such as T0070907, researchers can establish a robust framework for characterizing the on- and off-target effects of their compounds of interest. This comprehensive approach, combining in vitro profiling with cellular target engagement and functional downstream assays, is essential for the validation of chemical probes and the advancement of selective drug candidates.

References

Benchmarking 6-Methoxyoxindole Analogs Against Known Melatonin Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 6-methoxyindole derivatives against established melatonin receptor agonists and antagonists. While no direct experimental data for 6-methoxyoxindole's activity at melatonin receptors is publicly available, this guide will focus on structurally related 1-(2-alkanamidoethyl)-6-methoxyindole derivatives, offering valuable insights into the structure-activity relationship of this compound class. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.

Comparative Analysis of Receptor Binding and Functional Activity

The interaction of a ligand with a receptor is primarily defined by its binding affinity (Ki) and its functional response as either an agonist (stimulating a response, measured by EC50) or an antagonist (blocking a response, measured by IC50). The following table summarizes these key quantitative parameters for 6-methoxyindole derivatives and a selection of well-characterized melatonin receptor ligands.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Classification
Melatonin MT10.08[1]~0.1 - 1 (EC50)Agonist
MT20.38[1]~0.1 - 1 (EC50)Agonist
Ramelteon MT10.014[2][3]0.021 (IC50, cAMP)[2]Agonist
MT20.112[2][3]0.053 (IC50, cAMP)[2]Agonist
Agomelatine MT10.1[3]~0.1 (EC50)Agonist
MT20.12[3]~0.1 (EC50)Agonist
Luzindole MT1158[3]AntagonistAntagonist
MT210.2[3]AntagonistAntagonist
1-(2-Acetamidoethyl)-6-methoxyindole *Quail Optic Tecta0.43Full Agonist (cAMP)Agonist

*Data for 1-(2-Acetamidoethyl)-6-methoxyindole is from quail optic tecta melatonin receptors, which are a mix of subtypes, and serves as the closest available analog to this compound.[4][5] It is important to note that moving the methoxy group from the 5-position (as in melatonin) to the 4, 6, or 7-position of the indole ring has been shown to reduce binding affinity.[6]

Melatonin Receptor Signaling Pathways

Melatonin receptors (MT1 and MT2) are G protein-coupled receptors (GPCRs). Upon activation by an agonist, they primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Antagonists bind to the receptor but do not elicit this downstream signaling cascade, thereby blocking the effects of agonists.

Melatonin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Melatonin) Receptor Melatonin Receptor (MT1/MT2) Agonist->Receptor Binds & Activates Antagonist Antagonist (e.g., Luzindole) Antagonist->Receptor Binds & Blocks G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Physiological Response cAMP->Response

Caption: Melatonin receptor signaling pathway.

Experimental Protocols

The data presented in this guide are derived from established in vitro assays. The following are detailed methodologies for two key experimental procedures used to characterize melatonin receptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of a test compound (e.g., 6-methoxyindole derivative) to displace a radiolabeled ligand from the melatonin receptor.

Materials:

  • Cell membranes expressing the melatonin receptor of interest (MT1 or MT2).

  • Radioligand: 2-[¹²⁵I]iodomelatonin.

  • Test compounds (e.g., 6-methoxyindole derivatives, known agonists/antagonists).

  • Assay buffer (e.g., Tris-HCl with BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of 2-[¹²⁵I]iodomelatonin and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine the functional activity of a compound as an agonist or antagonist by measuring its effect on intracellular cAMP levels.

Objective: To assess whether a test compound stimulates or inhibits the cAMP signaling pathway mediated by melatonin receptors.

Materials:

  • Whole cells expressing the melatonin receptor of interest (MT1 or MT2).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Culture: Cells are cultured to an appropriate density.

  • Pre-incubation (for antagonists): For antagonist testing, cells are pre-incubated with the test compound before the addition of an agonist.

  • Stimulation: Cells are treated with the test compound (for agonist testing) or a combination of the test compound and a known agonist (for antagonist testing), in the presence of forskolin to stimulate cAMP production.

  • Lysis: The cells are lysed to release intracellular cAMP.

  • Detection: The concentration of cAMP in the cell lysate is measured using a cAMP assay kit.

  • Data Analysis: For agonists, the EC50 value is determined from the dose-response curve of cAMP inhibition. For antagonists, the IC50 value is determined from the dose-response curve of the reversal of agonist-induced cAMP inhibition.

Experimental Workflow

The characterization of a novel compound's activity at melatonin receptors typically follows a standardized workflow, from initial screening to detailed functional analysis.

Experimental_Workflow cluster_screening Initial Screening cluster_functional Functional Characterization cluster_analysis Data Analysis & Classification Binding_Assay Radioligand Binding Assay (Determine Ki) cAMP_Assay cAMP Functional Assay (Determine EC50/IC50) Binding_Assay->cAMP_Assay GTPgS_Assay [35S]GTPγS Binding Assay (Measure G protein activation) cAMP_Assay->GTPgS_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Assess desensitization) GTPgS_Assay->Arrestin_Assay Data_Analysis Determine Affinity & Potency Arrestin_Assay->Data_Analysis Classification Classify as Agonist, Antagonist, or Inactive Data_Analysis->Classification

Caption: Experimental workflow for ligand characterization.

Conclusion

While data on this compound itself remains elusive, the analysis of its close structural analogs, the 1-(2-alkanamidoethyl)-6-methoxyindole derivatives, reveals that the 6-methoxyindole scaffold can be a viable starting point for the development of potent melatonin receptor agonists.[4][5] These derivatives have demonstrated high binding affinity and full agonist activity in functional assays.[4][5]

In comparison to established melatonin agonists like melatonin, ramelteon, and agomelatine, the benchmarked 6-methoxyindole derivative shows comparable, high-nanomolar affinity. This suggests that further optimization of the 6-methoxyindole core could lead to the development of novel ligands with desirable pharmacological profiles. The provided experimental protocols and workflow serve as a foundational guide for researchers aiming to characterize new chemical entities targeting the melatonin system. Future studies are warranted to synthesize and evaluate this compound directly to fully understand its potential as a melatonin receptor ligand.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Methoxyoxindole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 6-methoxyoxindole, drawing upon safety data for the compound and general best practices for hazardous chemical waste management.

Chemical and Safety Data Summary

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not always readily available, the existing data indicates that it should be handled with care. The compound is known to cause skin, eye, and respiratory irritation[1]. Due to the potential for environmental harm, it is imperative that this compound is not disposed of down the drain or in regular solid waste.

PropertyValueReference
CAS Number 7699-19-6[2][3]
Molecular Formula C₉H₉NO₂[1][2][3]
Molecular Weight 163.17 g/mol [1]
Appearance Light yellow powder[2]
Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]
Storage Store at 0-8°C[2]

Experimental Protocol: Waste Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including the pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles with side-shields

  • Chemical-resistant lab coat

  • Chemical-resistant gloves

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves should be collected in a dedicated, sealed plastic bag or container. This container must be clearly labeled as "Hazardous Chemical Waste: this compound"[4].

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this waste stream with other solvent or aqueous waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[4]. The container should be labeled with "Hazardous Chemical Waste: this compound" and the solvent used.

3. Decontamination of Labware:

  • Reusable Labware: Glassware and other reusable equipment should be decontaminated by rinsing with a suitable solvent (e.g., the solvent used to dissolve the compound).

  • Rinsate Collection: The rinsate from the decontamination process must be collected and disposed of as hazardous liquid waste in the designated container[4].

4. Final Disposal:

  • Contact EHS: Once your waste containers are full or your project is complete, contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste[4].

  • Prohibited Disposal Methods: Do not attempt to dispose of this compound or its contaminated materials through regular trash or down the sanitary sewer system[1][4].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Decontamination cluster_3 Final Disposal SolidWaste Solid this compound Waste (Unused powder, contaminated consumables) SolidContainer Labeled Solid Waste Container ('Hazardous Chemical Waste: This compound') SolidWaste->SolidContainer LiquidWaste Liquid this compound Waste (Solutions, rinsate) LiquidContainer Labeled Liquid Waste Container ('Hazardous Chemical Waste: This compound & Solvent') LiquidWaste->LiquidContainer EHS Contact Environmental Health & Safety (EHS) for Pickup and Disposal SolidContainer->EHS LiquidContainer->EHS Decon Decontaminate Reusable Labware (Rinse with appropriate solvent) Decon->LiquidContainer Collect Rinsate

References

Personal protective equipment for handling 6-Methoxyoxindole

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, storage, and disposal of 6-Methoxyoxindole. The following procedures are based on available data for structurally similar compounds, including 6-Methoxy-2-oxindole and 6-Methoxyindole, and are intended to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The primary hazards associated with this and similar compounds are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are required.[3]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable. Always inspect gloves for integrity before use and dispose of them immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat is required.
Chemical-resistant ApronRecommended when handling larger quantities or when there is a risk of splashing.
Respiratory Protection Fume HoodAll handling of solid this compound that may generate dust, and all work with solutions, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
RespiratorFor situations where a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with a particulate filter is recommended. In case of fire, a self-contained breathing apparatus should be used.[1][4]

Hazard and Toxicity Profile

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[1][2]
Acute Toxicity No specific data available for this compound. However, some oxindole derivatives have been investigated for their biological activity, suggesting that they are bioactive molecules.[5][6][7]

Operational Plan: Handling and Storage

A clear and systematic approach to the handling and storage of this compound is crucial for maintaining a safe laboratory environment.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Clean-up & Storage prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_reagents Weigh Solid in Fume Hood prep_fume_hood->prep_reagents dissolve Dissolve in Solvent prep_reagents->dissolve Transfer to Reaction Vessel reaction Perform Reaction dissolve->reaction monitoring Monitor Reaction Progress reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Perform Extraction quench->extraction purification Purify Product extraction->purification decontaminate Decontaminate Glassware purification->decontaminate store_product Store Product Appropriately purification->store_product

Caption: Experimental workflow for handling this compound.

Handling Procedures
  • Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer:

    • Handle solid this compound exclusively within a chemical fume hood to prevent the generation and inhalation of dust.[1]

    • Use anti-static tools and equipment where necessary.

    • When transferring the solid, do so carefully to minimize the creation of airborne dust.

  • In Solution:

    • When working with solutions of this compound, continue to work within a chemical fume hood.

    • Avoid direct contact with the solution by wearing appropriate gloves and eye protection.

  • General Hygiene:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

    • Do not eat, drink, or smoke in the laboratory.

    • Remove any contaminated clothing immediately and wash it before reuse.

Storage
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow

disposal_workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal solid_waste Solid Waste (unused compound, contaminated consumables) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (reaction residues, contaminated solvents) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container waste_pickup Arrange for Hazardous Waste Pickup solid_container->waste_pickup liquid_container->waste_pickup incineration Incineration by Licensed Facility waste_pickup->incineration

Caption: Disposal workflow for this compound waste.

Disposal Procedures
  • Waste Identification: All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and reaction byproducts, must be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect in a designated, clearly labeled, and sealed container for solid chemical waste.

    • Liquid Waste: Collect in a designated, leak-proof, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.

    • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.[8]

  • Final Disposal:

    • All hazardous waste must be disposed of through a licensed hazardous waste disposal company.[9][10]

    • Follow all local, state, and federal regulations for the disposal of chemical waste.[4] Never dispose of this compound down the drain or in the regular trash.[11]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department.
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. A water spray can also be used.[4][12] Firefighters should wear a self-contained breathing apparatus.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.